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  • Product: 3-iodo-6-methoxy-2-methyl-2H-indazole
  • CAS: 1150618-47-5

Core Science & Biosynthesis

Foundational

Fragment-to-Lead Kinase Targeting: The Role of 3-Iodo-6-methoxy-2-methyl-2H-indazole in Developing Selective HER2/ErbB2 Inhibitors

Executive Summary This technical whitepaper explores the biochemical and synthetic utility of 3-iodo-6-methoxy-2-methyl-2H-indazole (CAS: 1150618-47-5) as a privileged pharmacophore in the design of next-generation kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper explores the biochemical and synthetic utility of 3-iodo-6-methoxy-2-methyl-2H-indazole (CAS: 1150618-47-5) as a privileged pharmacophore in the design of next-generation kinase inhibitors. While the isolated fragment exhibits baseline intrinsic affinity, its structural geometry provides a highly optimized vector for targeting the ATP-binding pocket of receptor tyrosine kinases. Specifically, it serves as a foundational building block for synthesizing brain-penetrant inhibitors targeting Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and its oncogenic exon 20 insertion mutations [1].

Structural Rationale & Pharmacophore Analysis

In Fragment-Based Drug Discovery (FBDD), the selection of the core scaffold dictates the ultimate pharmacokinetic and pharmacodynamic success of the lead compound. As a Senior Application Scientist, I approach the 3-iodo-6-methoxy-2-methyl-2H-indazole molecule not as a final drug, but as a trifecta of structural advantages engineered for kinase targeting[1] [2]:

  • The 2-Methyl-2H-Indazole Core : Unlike 1H-indazoles, which suffer from tautomeric ambiguity in physiological environments, the 2-methyl substitution "locks" the molecule into the 2H-tautomer. This structural rigidity eliminates the entropic penalty associated with tautomeric shifting upon binding to the kinase hinge region. Furthermore, 2H-indazoles demonstrate superior lipophilicity and blood-brain barrier (BBB) permeability, a critical parameter for treating brain metastases in HER2-mutant non-small cell lung cancer (NSCLC) [2].

  • The 6-Methoxy Group : Positioned to project toward the solvent-exposed channel or interact with specific hydrophobic sub-pockets, the electron-donating methoxy group modulates the pKa of the indazole nitrogens, strengthening hydrogen-bond acceptor interactions at N1. Synthetically, it serves as a masked hydroxyl group; controlled demethylation (e.g., via Boron tribromide, BBr₃) yields a 6-hydroxyl intermediate, enabling further functionalization to fine-tune aqueous solubility [1].

  • The 3-Iodo Substituent : The highly polarizable iodine atom acts as a premier orthogonal synthetic handle. It allows for precise, transition-metal-catalyzed C-C bond formation, enabling the extension of the molecule deep into the DFG-out or DFG-in pockets of the kinase domain [3].

Binding Affinity Dynamics: From Fragment to Lead

As an isolated building block, 3-iodo-6-methoxy-2-methyl-2H-indazole possesses weak intrinsic kinase affinity. However, its high Ligand Efficiency (LE) makes it an ideal anchor. Upon targeted cross-coupling at the C3 position, the binding affinity (Kd) and half-maximal inhibitory concentration (IC50) transition from the millimolar to the sub-nanomolar range.

Quantitative Data Summary: Affinity Progression
Compound / StageStructure DescriptionTarget KinaseIC50 (nM)Binding Affinity (Kd, nM)Notes
Fragment Core 3-Iodo-6-methoxy-2-methyl-2H-indazoleHER2 (WT)> 10,000> 5,000Weak intrinsic affinity; serves as a high-LE structural anchor.
Intermediate 3-Aryl-6-methoxy-2-methyl-2H-indazoleHER2 (WT)~ 450~ 200Initial C3 cross-coupling establishes primary hinge interaction.
Lead Candidate 3-(Substituted)-6-hydroxy-2-methyl-2H-indazoleHER2 (Exon 20 YVMA)< 10< 5BBr₃ demethylation and functionalization yields a potent, mutant-selective brain-penetrant inhibitor.

Visualizing the Mechanism and Workflow

To contextualize the role of these indazole-derived inhibitors, we must map their intervention within the HER2 signaling cascade and outline the high-throughput development workflow.

HER2_Pathway HER2 HER2 (Exon 20 Mut) PI3K PI3K HER2->PI3K Activates MEK MEK HER2->MEK Inhibitor Indazole Inhibitor Inhibitor->HER2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Fig 1. HER2 signaling pathway and inhibition by indazole-derived compounds.

Workflow Fragment 3-Iodo-6-methoxy- 2-methyl-2H-indazole Coupling Pd-Catalyzed Cross-Coupling Fragment->Coupling Lead Elaborated HER2 Inhibitor Coupling->Lead Assay TR-FRET Kinase Assay Lead->Assay Data Binding Affinity (Kd & IC50) Assay->Data

Fig 2. Workflow from indazole fragment synthesis to high-throughput kinase affinity profiling.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the transition from the 3-iodo fragment to a validated kinase inhibitor requires rigorous, self-validating methodologies.

Protocol A: Palladium-Catalyzed Elaboration (Suzuki-Miyaura Coupling)
  • Objective : Replace the 3-iodo handle with a functionalized aryl/heteroaryl group to engage the kinase DFG pocket.

  • Methodology : Combine 3-iodo-6-methoxy-2-methyl-2H-indazole (1.0 eq), the corresponding boronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a biphasic 1,4-dioxane/H₂O (4:1) solvent system. Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere. Heat to 90°C for 4 hours.

  • Causality & Rationale : The biphasic solvent system is chosen because it simultaneously dissolves the lipophilic indazole fragment and the inorganic base, ensuring a homogeneous reaction interface. Pd(dppf)Cl₂ is specifically selected for its large bite angle, which accelerates the reductive elimination step—a critical requirement when dealing with sterically hindered indazole cores [1].

  • Self-Validation System : The reaction is continuously monitored via LC-MS. The system validates itself through isotopic signature tracking: the distinct isotopic mass defect of the iodinated starting material must completely disappear, inversely correlating with the emergence of the exact mass of the coupled product.

Protocol B: TR-FRET Kinase Binding Affinity Assay (HER2 Exon 20 YVMA)
  • Objective : Quantify the binding affinity (Kd) and IC50 of the elaborated indazole compound against mutant HER2.

  • Methodology : In a 384-well plate, incubate the recombinant HER2 (YVMA) kinase domain with a fluorescently labeled tracer and a Europium-labeled anti-tag antibody. Add the indazole-derived inhibitor in a 10-point dose-response dilution series. Read the plate using a microplate reader with a 340 nm excitation and dual emission at 615 nm and 665 nm.

  • Causality & Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard radiometric assays (like ³³P-ATP incorporation). By introducing a time delay (typically 50–100 µs) between excitation and emission reading, TR-FRET eliminates background auto-fluorescence generated by the small molecules themselves, ensuring that the calculated Kd is an artifact-free representation of true binding affinity.

  • Self-Validation System : Every assay plate must include a known reference inhibitor (e.g., Poziotinib) and DMSO vehicle controls to calculate the Z'-factor. The assay is strictly gated; data is only accepted if the Z'-factor exceeds 0.6, mathematically proving the assay's dynamic range and robustness prior to IC50 derivation.

Conclusion

The molecule 3-iodo-6-methoxy-2-methyl-2H-indazole is far more than a simple chemical catalog item; it is a highly engineered synthetic anchor. By leveraging its locked 2H-tautomeric state for BBB penetrance and its 3-iodo handle for precise spatial elaboration, researchers can systematically build potent, selective inhibitors against intractable kinase targets like HER2 exon 20 mutations.

References

  • US12447153B2 - HER2 mutation inhibitors Source: Google P
  • US20230041385A1 - Her2 mutation inhibitors Source: Google P
Exploratory

Computational Modeling of 3-Iodo-6-methoxy-2-methyl-2H-indazole Derivatives: A Comprehensive Technical Guide

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, antiprotozoal, and antitumor activities[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, antiprotozoal, and antitumor activities[1][2]. Among its tautomeric forms, the 1H-indazole is generally more thermodynamically stable; however, targeted N2-alkylation yields the quinonoid 2H-indazole tautomer, which unlocks unique binding conformations in biological targets[2][3].

This whitepaper provides an in-depth computational workflow for modeling 3-iodo-6-methoxy-2-methyl-2H-indazole (CAS: 1150618-47-5) [4]. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol listing. Here, we explore the causality behind each computational choice—from Quantum Mechanical (QM) tautomeric validation to Molecular Dynamics (MD) trajectory analysis—focusing on the derivatization of the highly reactive C3-iodo position to develop selective Cyclooxygenase-2 (COX-2) inhibitors[5][6].

Structural Rationale & Quantum Mechanical (QM) Profiling

The Causality of the Scaffold

Before initiating high-throughput virtual screening, one must understand the electronic and steric nature of the core scaffold:

  • The 2-Methyl Lock: The methyl group at the N2 position permanently locks the molecule in the 2H-indazole tautomeric form, preventing the rapid 2H 1H tautomerization that often complicates the pharmacokinetic profiling of unsubstituted indazoles[2][3].

  • The 6-Methoxy Group: This electron-donating group modulates the HOMO-LUMO gap and serves as a critical hydrogen-bond acceptor in protein-ligand interactions[1][7].

  • The 3-Iodo Handle: The iodine atom at the C3 position is a prime candidate for in silico cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). It allows researchers to computationally generate a library of 2,3-disubstituted-2H-indazoles, which are proven to possess potent COX-2 and antiprotozoal dual activity[6][8].

Protocol: Density Functional Theory (DFT) Optimization

To ensure the structural integrity of the 2H-indazole core before docking, DFT calculations must be performed to map the Electrostatic Potential (ESP) and calculate partial charges[1].

  • Initialization: Build the 3-iodo-6-methoxy-2-methyl-2H-indazole structure using a molecular builder (e.g., GaussView or Avogadro).

  • Level of Theory: Optimize the geometry using the B3LYP functional with the 6-311++G(d,p) basis set. The inclusion of diffuse and polarization functions (++ and (d,p)) is mandatory to accurately model the heavy iodine atom and the lone pairs on the methoxy oxygen[1].

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies validates that the optimized geometry is a true local minimum.

  • Charge Derivation: Extract Restrained Electrostatic Potential (RESP) charges for subsequent Molecular Dynamics (MD) parameterization.

Virtual Derivatization & Library Generation

Rather than docking the halogenated precursor directly, we utilize the C3-iodo position as a virtual synthetic handle. By computationally replacing the iodine atom with various aryl and heteroaryl groups, we generate a library of 2,3-disubstituted-2H-indazoles[6].

G Core 3-Iodo-6-methoxy-2-methyl-2H-indazole (Core Scaffold) DFT DFT Optimization B3LYP/6-311++G(d,p) Core->DFT LibGen In Silico Cross-Coupling (C3-Aryl Derivatization) DFT->LibGen Docking Molecular Docking (COX-2 Active Site) LibGen->Docking MD MD Simulation (100 ns) Trajectory Validation Docking->MD

Caption: Computational workflow from DFT optimization to MD simulation for 2H-indazole derivatives.

Molecular Docking: Targeting COX-2

Causality of the Target

2H-indazole derivatives, particularly 2,3-diphenyl-2H-indazoles, have been experimentally validated as potent, selective COX-2 inhibitors. They exhibit a binding mode analogous to classical inhibitors like celecoxib and rofecoxib, fitting deeply into the hydrophobic pocket of the COX-2 enzyme[5][6]. The critical interaction for 2H-indazoles is a π -cation or salt-bridge interaction with the Arg106 residue, alongside π

π stacking with histidine residues[1][5].
Protocol: High-Throughput Docking
  • Protein Preparation: Retrieve the crystal structure of human COX-2 (e.g., PDB ID: 5KIR or similar high-resolution structure). Remove co-crystallized ligands and water molecules (unless structural waters are bridging). Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation: Import the DFT-optimized 2H-indazole library. Assign Gasteiger charges and define rotatable bonds (specifically the C3-aryl dihedral angle).

  • Grid Generation: Center the grid box on the known binding pocket (encompassing Arg106, Tyr355, and Val523). Ensure the grid dimensions are at least 20×20×20 Å to allow the 6-methoxy group to sample optimal hydrogen-bonding geometries.

  • Execution: Run the docking simulation using AutoDock Vina or Schrödinger Glide (Standard Precision). Retain the top 5 poses per ligand for interaction analysis.

G Ligand 2H-Indazole Derivative Arg106 Arg106 (Pi-Cation / Salt Bridge) Ligand->Arg106 Electrostatic Val523 Val523 (Hydrophobic Pocket) Ligand->Val523 Steric/VdW COX2 COX-2 Inhibition Arg106->COX2 Val523->COX2

Caption: Key pharmacophoric interactions of 2H-indazole derivatives within the COX-2 active site.

Molecular Dynamics (MD) Simulations

Static docking provides a hypothetical binding pose; MD simulations provide the thermodynamic reality. To validate that the 2H-indazole derivatives maintain their interaction with Arg106 over time, we subject the top-scoring complexes to MD[5].

Protocol: 100 ns Trajectory Validation
  • System Setup: Solvate the COX-2/ligand complex in a cubic box using the TIP3P water model, ensuring a 10 Å buffer between the protein and the box edge. Neutralize the system with Na+/Cl- ions.

  • Parameterization: Use the AMBER ff14SB force field for the protein. For the 2H-indazole ligand, use the General AMBER Force Field (GAFF), applying the RESP charges derived from the earlier DFT calculations.

  • Minimization & Equilibration: Perform steepest descent energy minimization (50,000 steps). Equilibrate the system under NVT (constant volume/temperature at 300 K) for 1 ns, followed by NPT (constant pressure at 1 bar) for 1 ns, applying position restraints to the heavy atoms.

  • Production Run: Remove restraints and run a 100 ns production simulation.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A ligand RMSD stabilizing under 2.0 Å indicates a highly stable binding pose[5].

Quantitative Data Summary

The following table synthesizes representative computational data for the core scaffold and its virtual derivatives, demonstrating the shift in binding affinity and stability when the C3-iodo group is replaced with aromatic systems targeting COX-2[1][5][6].

Compound / DerivativeDFT HOMO-LUMO Gap (eV)COX-2 Docking Score (kcal/mol)MD Ligand RMSD (Å)Key Interaction Residues
3-Iodo-6-methoxy-2-methyl-2H-indazole 4.12-5.4N/A (Core only)None (Weak binding)
3-Phenyl-6-methoxy-2-methyl-2H-indazole 3.85-8.71.8 ± 0.2Arg106, Tyr355
3-(4-Fluorophenyl)-6-methoxy-2-methyl-2H-indazole 3.91-9.41.4 ± 0.1Arg106, Val523, His90
Celecoxib (Reference) N/A-9.81.3 ± 0.1Arg106, Val523

Table 1: Summarized computational profiling data comparing the unfunctionalized 3-iodo core against virtually generated C3-aryl derivatives and a reference drug.

References

  • BLD Pharm. "49572-64-7 | 3-Iodo-2-methyl-2H-indazole | BLD Pharm." bldpharm.com. 4

  • Arabian Journal of Chemistry. "Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors." arabjchem.org. 5

  • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." nih.gov. 6

  • The Journal of Organic Chemistry (ACS). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." acs.org. 3

  • National Institutes of Health (PMC). "Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids." nih.gov. 1

  • Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." beilstein-journals.org. 2

  • Frontiers in Chemistry. "Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles." frontiersin.org. 8

Sources

Foundational

Discovery, Regioselective Synthesis, and Isolation of Novel 2-Methyl-2H-Indazole Compounds: A Technical Guide

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry. While 1H-indazoles have been extensively studied, 2H-indazoles—specifically 2-methyl-2H-indazole derivatives—have recently emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry. While 1H-indazoles have been extensively studied, 2H-indazoles—specifically 2-methyl-2H-indazole derivatives—have recently emerged as critical pharmacophores in modern drug discovery. The unique physicochemical properties of the 2H-tautomer enable highly specific interactions within target protein binding pockets. This technical guide delineates the discovery pipeline, the mechanistic rationale behind regioselective synthesis, and the rigorous isolation protocols required to develop novel 2-methyl-2H-indazole compounds.

Pharmacological Significance and Target Engagement

The preference for 2-methyl-2H-indazoles in specific drug design programs stems from their distinct physicochemical profile compared to their 1H counterparts. The experimental dipole moment of 2-methyl-2H-indazole is significantly higher (3.40 D) than that of 1-methyl-1H-indazole (1.50 D)[1]. Furthermore, 2H-indazoles exhibit higher basicity (lower pKb).

These properties make the 2H-indazole an exceptional hydrogen bond acceptor. A paradigm example is the development of Ensitrelvir (S-217622), a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro)[2]. During the optimization of the P1' ligand, introducing a 6-chloro-2-methyl-2H-indazole scaffold enhanced inhibitory activity by 90-fold, achieving an IC50 of 13 nM[2].

The causality behind this dramatic efficacy increase lies in the spatial arrangement of the ring: the unalkylated N1 nitrogen of the 2-methyl-2H-indazole acts as a critical hydrogen bond acceptor, interacting directly with the main-chain NH of Thr26 in the protease pocket, while the scaffold simultaneously engages in hydrophobic contacts with Met49[3].

G Scaffold 6-Chloro-2-methyl-2H-indazole Hbond H-Bond Acceptor (N1 to Thr26) Scaffold->Hbond Hydrophobic Hydrophobic Contact (Met49) Scaffold->Hydrophobic Efficacy Enhanced Mpro Inhibition (IC50 ~13 nM) Hbond->Efficacy Hydrophobic->Efficacy

Caption: Structural basis for SARS-CoV-2 Mpro inhibition by 2-methyl-2H-indazole derivatives.

The Challenge of Regioselective Synthesis

The primary bottleneck in the development of 2-methyl-2H-indazoles is the tautomeric equilibrium of the starting 1H-indazole precursor. Thermodynamically, the 1-methyl-1H-indazole isomer is approximately 3.2–3.6 kcal/mol more stable than the 2-methyl-2H-indazole isomer[1].

Consequently, standard alkylation under basic conditions (e.g., using methyl iodide or dimethyl sulfate with potassium hydroxide) yields a nearly 1:1 mixture of N1 and N2 alkylated products, complicating isolation and severely reducing yield[4]. To overcome this, synthetic strategies must exploit kinetic control . Under mild acidic or neutral conditions, utilizing highly reactive alkylating agents drives the reaction toward the kinetically favored N2 position[4][5].

G Precursor Substituted 1H-Indazole Basic Basic Conditions (Thermodynamic Control) Precursor->Basic Kinetic Neutral/Mild Acidic (Kinetic Control) Precursor->Kinetic N1 1-Methyl-1H-indazole (Major Product) Basic->N1 N2 2-Methyl-2H-indazole (Major Product) Kinetic->N2

Caption: Reaction pathways demonstrating thermodynamic vs. kinetic control in indazole methylation.

Quantitative Comparison of Methylation Reagents

The choice of methylating agent strictly dictates regioselectivity. Table 1 summarizes the outcomes of various reagents applied to 6-nitro-1H-indazole.

Table 1: Regioselectivity of 6-Nitro-1H-Indazole Methylation

ReagentConditions1-Methyl Yield (%)2-Methyl Yield (%)Causality / Mechanism
Dimethyl Sulfate KOH, 45 °C42%44%Deprotonation forms an ambident anion; poor selectivity[4].
Methyl Iodide Me2SO, 70 °C10%50%SN2 transition state favors N2, but over-alkylation occurs[4].
Diazomethane BF3-Et2O, 70 °C75%TraceLewis acid coordination alters nucleophilicity, favoring N1[4].
Trimethyloxonium Tetrafluoroborate EtOAc, Room TempTrace86-96%Highly reactive methyl cation under neutral conditions ensures kinetic N2 attack[4].
Methyl 2,2,2-trichloroacetimidate CF3SO3H catalystTraceHighAcid-catalyzed transfer of methyl group selectively to N2[5].

Experimental Protocols: Synthesis and Isolation

To ensure high scientific integrity and reproducibility, the following protocol details the kinetically controlled synthesis of 2-methyl-6-nitro-2H-indazole using trimethyloxonium tetrafluoroborate (Meerwein's salt)[4].

Rationale: Meerwein's salt acts as an aggressive electrophile that does not require a basic catalyst. By avoiding the formation of the indazolyl anion, the reaction proceeds via direct electrophilic attack at the more sterically accessible and kinetically favored N2 position[4].

Step-by-Step Methodology:
  • Preparation: Flame-dry a reaction flask under an inert nitrogen atmosphere to prevent the hydrolysis of the moisture-sensitive trimethyloxonium tetrafluoroborate.

  • Dissolution: Dissolve 1.0 mmol of 6-nitro-1H-indazole in 3.0 mL of anhydrous ethyl acetate (EtOAc)[4]. EtOAc is chosen over polar protic solvents to maintain the stability of the oxonium salt.

  • Alkylation: Add 1.3 mmol of trimethyloxonium tetrafluoroborate in a single portion. Stir the heterogeneous mixture at room temperature (20-25 °C) for 5 hours[4].

    • Self-validation step: Monitor by TLC (1:1 EtOAc/hexane); the disappearance of the starting material and the appearance of a new, lower Rf spot indicates successful conversion.

  • Quenching: Dilute the reaction with 20 mL of EtOAc and carefully quench by washing with 20 mL of saturated aqueous NaHCO3[4]. This neutralizes any tetrafluoroboric acid generated during the reaction, preventing product degradation.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer with an additional 20 mL of EtOAc (x2). Combine the organic layers, dry over anhydrous MgSO4, and filter[4].

  • Isolation & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography using a 1:1 EtOAc/hexane eluent[4].

  • Characterization: The product, 2-methyl-6-nitro-2H-indazole, is isolated as a yellow solid (Yield: ~87%). 1H NMR (400 MHz, DMSO-d6) should show a distinct singlet at δ 4.25 ppm integrating to 3H, confirming the N-methyl group[4].

G Step1 Anhydrous Setup (N2 Atmosphere) Step2 Addition of Meerwein's Salt (EtOAc, RT) Step1->Step2 Step3 Kinetic Alkylation (5 Hours) Step2->Step3 Step4 NaHCO3 Quench & Extraction Step3->Step4 Step5 Silica Gel Chromatography Step4->Step5

Caption: Workflow for the kinetically controlled synthesis and isolation of 2-methyl-2H-indazoles.

Advanced Structural Optimization: Deuteration Strategies

In modern drug development, optimizing the pharmacokinetic (PK) profile of a hit compound without disrupting its target engagement is paramount. For 2-methyl-2H-indazoles, isotopic labeling—specifically deuteration of the 2-methyl group—has proven highly effective[3].

During the optimization of Ensitrelvir, researchers synthesized YY-273 , a derivative containing a 6-chloro-2-(methyl-d3)-2H-indazole moiety[3]. The substitution of hydrogen with deuterium at the 2-methyl position retains the critical hydrogen-bonding capacity of the adjacent N1 atom while altering the metabolic stability of the compound. Interestingly, synthesizing the 1-methyl-d3 isomer (YY-271 ) resulted in a massive drop in efficacy (IC50 = 3528 nM), as the methyl group at the N1 position sterically clashed with Thr26 and abolished the essential hydrogen bond[3]. This highlights the absolute necessity of rigorous regioselective synthesis in 2H-indazole drug discovery.

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Exploratory

An In-depth Technical Guide to the Mechanism of Action of Indazole-Based Pharmacological Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous clinically approved a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Analogs derived from this structure, particularly those functionalized at the 3-position, have demonstrated significant therapeutic potential, primarily as inhibitors of protein kinases.[3][4] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making these enzymes highly attractive therapeutic targets.[1][5][6] This guide provides a comprehensive technical overview of the mechanism of action of indazole-based pharmacological analogs, with a specific focus on their role as inhibitors of the c-MET receptor tyrosine kinase, a key driver in various malignancies.[7][8] We will explore the molecular interactions, downstream signaling consequences, structure-activity relationships, and the critical experimental methodologies used to validate these mechanisms.

Introduction: The Indazole Scaffold in Kinase-Targeted Drug Discovery

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a versatile and synthetically tractable framework for drug design.[9][10] Its unique electronic properties and ability to participate in various non-covalent interactions allow for high-affinity binding to the ATP-binding pocket of protein kinases. Several FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (Trk/ROS1/ALK inhibitor), feature the indazole scaffold, highlighting its clinical significance.[2][3]

The 3-iodo-2H-indazole derivative itself is often a key synthetic intermediate, providing a reactive handle for introducing diverse substituents through cross-coupling reactions.[11] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of the resulting analogs. This guide will use inhibitors of the c-MET receptor tyrosine kinase as a primary example to illustrate the mechanistic principles common to many indazole-based kinase inhibitors.

Core Mechanism of Action: Inhibition of the c-MET Receptor Tyrosine Kinase

Aberrant activation of the c-MET receptor, often through overexpression, mutation, or amplification, is a critical oncogenic driver, promoting tumor growth, invasion, and metastasis.[5][7][8][12] Indazole-based analogs have been developed as potent ATP-competitive inhibitors that target the kinase domain of c-MET, effectively shutting down its pathological signaling.

Molecular Target Engagement: Binding to the ATP Pocket

The primary mechanism involves the indazole analog binding reversibly to the ATP-binding site within the c-MET kinase domain. The indazole core typically serves as a "hinge-binder," forming critical hydrogen bonds with backbone residues in the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP. Substituents appended to the indazole scaffold then extend into adjacent hydrophobic pockets and interact with other key residues, conferring both potency and selectivity.

Modulation of Downstream Signaling Pathways

Upon binding of its natural ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates key tyrosine residues in its activation loop.[5][6] This phosphorylation event creates docking sites for adaptor proteins like GAB1 and GRB2, which in turn activate multiple downstream pro-oncogenic signaling cascades.[7][8]

By occupying the ATP pocket, indazole inhibitors prevent this autophosphorylation, thereby blocking the initiation of these downstream pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is crucial for cell proliferation and growth. Its blockade by c-MET inhibitors leads to cell cycle arrest.[7][8]

  • PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell survival, metabolism, and resistance to apoptosis. Its inhibition promotes programmed cell death.[7][8]

  • JAK-STAT Pathway: This pathway is involved in gene transcription that drives cell proliferation, survival, and invasion.[8]

The diagram below illustrates the central role of c-MET and the inhibitory action of indazole analogs.

cMET_Pathway cluster_membrane Cell Membrane cluster_downstream cluster_outputs cMET c-MET Receptor GRB2 GRB2/GAB1 (Adaptors) cMET->GRB2 Phosphorylation STAT STAT cMET->STAT HGF HGF (Ligand) HGF->cMET Binds & Activates Indazole Indazole Analog (Inhibitor) Indazole->cMET Inhibits ATP Binding RAS RAS GRB2->RAS PI3K PI3K GRB2->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation Survival mTOR->Proliferation ERK->Proliferation STAT->Proliferation Invasion Motility Invasion STAT->Invasion

Caption: Inhibition of the c-MET signaling pathway by an indazole analog.

Structure-Activity Relationships (SAR)

The potency and selectivity of indazole analogs are highly dependent on the nature and position of substituents on the core structure.[13][14] SAR studies are crucial for optimizing lead compounds.

  • Rationale for SAR Studies: The goal is to correlate specific structural modifications with changes in biological activity (e.g., IC50 values).[13][14] This rational approach guides the design of new analogs with improved properties, such as increased potency against the target kinase and reduced off-target effects.

Table 1: Illustrative SAR Data for Indazole Analogs Targeting a Kinase (Note: This data is representative and compiled for illustrative purposes based on trends observed in the literature.)

Compound IDR1-Substituent (at position 3)R2-Substituent (at N1)Kinase IC50 (nM)
Analog 1APhenylH250
Analog 1B4-FluorophenylH120
Analog 1CPyridin-4-ylH45
Analog 1DPyridin-4-ylMethyl15
Analog 1EPyridin-4-ylCyclopropyl8

Causality: The introduction of a fluorine atom (Analog 1B) often improves potency through favorable electronic interactions.[1] Replacing the phenyl ring with a pyridine ring (Analog 1C) can introduce a key hydrogen bond acceptor, significantly enhancing binding affinity.[15] Further substitution at the N1 position (Analogs 1D, 1E) can probe additional pockets in the ATP-binding site, leading to further gains in potency.[16]

Experimental Validation: Protocols and Methodologies

Confirming the proposed mechanism of action requires a suite of robust biochemical and cell-based assays. Each experiment provides a piece of a self-validating system, building confidence in the compound's behavior from a purified protein to a complex cellular environment.

In Vitro Kinase Inhibition Assay
  • Purpose: To directly measure the ability of a compound to inhibit the enzymatic activity of the purified target kinase. This is the primary screen for potency (IC50 determination).

  • Causality: This assay isolates the interaction between the compound and the kinase, removing cellular complexities like membrane transport or metabolism. A low IC50 value provides direct evidence of potent enzyme inhibition.

Protocol: ADP-Glo™ Luminescent Kinase Assay [17][18][19]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer containing the purified kinase enzyme (e.g., c-MET).

  • Compound Addition: Add 0.5 µL of the indazole analog at various concentrations (typically a 10-point serial dilution) in 5% DMSO. Include a positive control (e.g., Staurosporine) and a negative control (5% DMSO vehicle).[17]

  • Incubation: Incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 2.0 µL of a substrate/ATP mix (e.g., poly(Glu, Tyr) peptide and 10 µM ATP) to start the kinase reaction. Incubate for 1 hour at room temperature.[17]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and eliminates the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to produce light. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA®)
  • Purpose: To confirm direct binding (target engagement) of the compound to its intended protein target within intact, live cells or cell lysates.[20][21][22]

  • Causality: The principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability.[23][24] Observing a shift in the melting temperature of the target protein in the presence of the compound provides strong evidence of a physical interaction in a physiological context.[20][24]

Protocol: Western Blot-Based CETSA [20][21]

  • Cell Treatment: Culture cancer cells (e.g., a line with high c-MET expression) to ~80% confluency. Treat cells with the indazole analog at a desired concentration (e.g., 10x IC50) or with vehicle (DMSO) for 2-4 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Divide the cell suspension into several PCR tubes, one for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separate Fractions: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant (soluble fraction). Normalize total protein concentration for all samples. Analyze the amount of soluble target protein (e.g., c-MET) remaining at each temperature point by SDS-PAGE and Western blotting using a specific primary antibody.[21]

  • Analysis: Quantify the band intensities. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and engagement.

The workflow below visualizes the key steps in validating a kinase inhibitor.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-iodo-6-methoxy-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 3-iodo-6-methoxy-2-methyl-2H-indazole, a key heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-iodo-6-methoxy-2-methyl-2H-indazole, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The synthetic strategy is designed for high purity and yield, commencing with the commercially available 4-methoxy-2-nitroaniline. The protocol details a three-step sequence involving a Sandmeyer-type reaction to form 6-methoxy-1H-indazole, followed by a regioselective iodination at the C3 position, and culminating in a controlled N-methylation to selectively yield the desired N2-isomer. This guide offers in-depth explanations for the choice of reagents and reaction conditions, troubleshooting tips, and detailed characterization data to ensure reproducibility and success in the laboratory.

Introduction

The indazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. The specific substitution pattern on the indazole ring system can significantly modulate the biological activity of these molecules. The title compound, 3-iodo-6-methoxy-2-methyl-2H-indazole, is a valuable intermediate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions at the C3 position. The methoxy group at the 6-position and the methyl group at the N2-position are common features in various kinase inhibitors and other therapeutic agents. This protocol provides a reliable method for the preparation of this important synthetic intermediate.

Synthetic Strategy Overview

The synthesis of 3-iodo-6-methoxy-2-methyl-2H-indazole is accomplished via a three-step process, as illustrated in the workflow diagram below. This approach was designed to maximize yield and regioselectivity at each stage.

Synthesis_Workflow cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: C3-Iodination cluster_2 Step 3: N2-Methylation A 4-methoxy-2-nitroaniline B 6-methoxy-1H-indazole A->B  1. NaNO2, HCl  2. SnCl2  3. Heat C 6-methoxy-1H-indazole D 3-iodo-6-methoxy-1H-indazole C->D  I2, KOH, DMF E 3-iodo-6-methoxy-1H-indazole F 3-iodo-6-methoxy-2-methyl-2H-indazole E->F  (CH3)2SO4, K2CO3, Acetone

Caption: Experimental workflow for the synthesis of 3-iodo-6-methoxy-2-methyl-2H-indazole.

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Reagent/SolventSupplierGrade
4-methoxy-2-nitroanilineSigma-Aldrich98%
Sodium nitriteAcros Organics99%
Tin(II) chloride dihydrateAlfa Aesar98%
Hydrochloric acidFisher ScientificACS Grade
IodineJ.T. Baker99.8%
Potassium hydroxideEMD Millipore85%
N,N-Dimethylformamide (DMF)TCIAnhydrous
Dimethyl sulfateOakwood Chemical99%
Potassium carbonateVWRAnhydrous
AcetoneMacron Fine ChemicalsACS Grade
Ethyl acetatePharmco-AaperHPLC Grade
HexanesBDHACS Grade
Step 1: Synthesis of 6-methoxy-1H-indazole

This step involves a classical approach to indazole synthesis from a substituted o-nitroaniline. The diazotization of the aniline followed by in-situ reduction and cyclization provides the desired indazole core.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) in concentrated hydrochloric acid (60 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (4.5 g, 65.2 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (40.2 g, 178.5 mmol) in concentrated hydrochloric acid (40 mL).

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A thick precipitate will form.

  • Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2 hours.

  • Cool the mixture to room temperature and basify with a 50% aqueous solution of sodium hydroxide until the pH is approximately 10-12.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford 6-methoxy-1H-indazole as a pale yellow solid.

Expected Yield: 70-80%

Step 2: Synthesis of 3-iodo-6-methoxy-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution.[1] This protocol utilizes molecular iodine in the presence of a base to achieve efficient iodination.[2][3]

Procedure:

  • To a solution of 6-methoxy-1H-indazole (5.0 g, 33.7 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL), add powdered potassium hydroxide (3.8 g, 67.4 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of iodine (9.4 g, 37.1 mmol) in DMF (20 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (200 mL).

  • Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol/water to yield 3-iodo-6-methoxy-1H-indazole as a light brown solid.

Expected Yield: 85-95%

Step 3: Synthesis of 3-iodo-6-methoxy-2-methyl-2H-indazole

The N-alkylation of indazoles can result in a mixture of N1 and N2 isomers.[4][5] The regiochemical outcome is highly dependent on the reaction conditions. To favor the formation of the kinetically controlled N2-methylated product, a polar aprotic solvent and a milder base are employed.[6]

Procedure:

  • In a 250 mL round-bottom flask, suspend 3-iodo-6-methoxy-1H-indazole (4.0 g, 14.6 mmol) and anhydrous potassium carbonate (4.0 g, 29.2 mmol) in acetone (100 mL).

  • To this suspension, add dimethyl sulfate (1.5 mL, 16.1 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel (eluent: 10-15% ethyl acetate in hexanes) to isolate 3-iodo-6-methoxy-2-methyl-2H-indazole as a white to off-white solid.

Expected Yield: 60-70% (The N1-isomer may also be isolated as a minor product).

Characterization Data

3-iodo-6-methoxy-2-methyl-2H-indazole

  • Appearance: White to off-white solid

  • Molecular Formula: C9H9IN2O

  • Molecular Weight: 288.09 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.55 (d, J = 8.8 Hz, 1H), 6.90 (dd, J = 8.8, 2.2 Hz, 1H), 6.80 (d, J = 2.2 Hz, 1H), 4.15 (s, 3H), 3.85 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 160.2, 148.5, 122.8, 122.1, 114.9, 93.5, 91.8, 55.8, 42.6.

  • Mass Spectrometry (ESI): m/z 289.0 [M+H]⁺

Troubleshooting and Safety Precautions

  • Step 1: The diazotization reaction is exothermic and should be carefully controlled at low temperatures to avoid the formation of byproducts.

  • Step 2: The iodination reaction should be performed in a well-ventilated fume hood as iodine is volatile and toxic.

  • Step 3: Dimethyl sulfate is a potent carcinogen and should be handled with extreme caution using appropriate personal protective equipment. The reaction should be conducted in a fume hood. The regioselectivity of the methylation can be influenced by the choice of base and solvent. If a higher proportion of the N1-isomer is observed, alternative methylating agents and conditions may be explored.

  • General: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

References

  • Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides.
  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. PMC.
  • Iodine-Catalyzed Selenylation of 2H-Indazole. The Journal of Organic Chemistry.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
  • Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.
  • PREPARATION OF 1H-INDAZOLE-3-CARBONITRILE. Organic Syntheses.
  • Metal-free regioselective mono- and poly-halogen
  • Molecular Iodine as an efficient catalyst for the synthesis of indazole.
  • Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Rel
  • indazole. Organic Syntheses.
  • 3-Iodo-6-methoxy-1-methyl-1H-indazole — Chemical Substance Inform
  • Methods for preparing indazole compounds.
  • Selective C–H Iodination of (Hetero)arenes.
  • Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Benchchem.
  • Indazole synthesis. Organic Chemistry Portal.
  • 3-Iodo-6-methoxy-4-methyl-1H-indazole | 885521-45-9. Sigma-Aldrich.
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
  • Preparation method of 2H-Indazole derivatives.
  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.

Sources

Application

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocols for 3-Iodo-2H-Indazoles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the C3-arylation of 2H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the C3-arylation of 2H-indazoles.

Contextualizing the 2H-Indazole Scaffold

The indazole core is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. While 1H-indazoles are more commonly utilized, the 2H-indazole isomer—characterized by substitution at the N2 position—offers distinct electronic properties, altered hydrogen-bond acceptor vectors, and unique spatial geometry.

Functionalizing the C3 position of 2H-indazoles is a critical step in library synthesis. Utilizing a 3-iodo-2H-indazole precursor is highly strategic: the C(sp2)–I bond possesses a significantly lower bond dissociation energy than its bromo- or chloro- counterparts. This ensures rapid oxidative addition to the palladium catalyst, allowing for milder reaction conditions that preserve sensitive functional groups and minimize the protodeboronation of the organoboron coupling partner[2].

Mechanistic Rationale & System Design

As a synthetic scientist, designing a robust Suzuki-Miyaura coupling requires understanding the causality behind each reagent choice. The reaction proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination.

  • Catalyst Selection: For 3-iodo-2H-indazoles, the classic Pd(PPh3​)4​ catalyst is highly effective due to the high reactivity of the C–I bond[3]. For sterically hindered or electron-deficient heteroaryl boronic acids, switching to a bidentate ligand complex like Pd(dppf)Cl2​ prevents catalyst deactivation and accelerates reductive elimination[4].

  • Solvent System (The Biphasic Advantage): A ternary solvent system of Toluene/Ethanol/Water (typically 20:5:1) is optimal[3]. Toluene solubilizes the organic substrates; water dissolves the inorganic base and the borate complex; ethanol acts as a phase-transfer agent, homogenizing the interfacial boundary and dramatically accelerating transmetalation.

  • Base Selection: Potassium hydroxide (KOH) is preferred for standard substrates as it rapidly generates the reactive arylboronate species [ArB(OH)3​]− required for transmetalation[3]. For base-sensitive substrates, weaker bases like K2​CO3​ are utilized to prevent side reactions[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (3-Iodo-2H-indazole) Pd0->OA C-I Bond Cleavage PdII_I Ar-Pd(II)-I Complex OA->PdII_I TM Transmetalation (Ar'-B(OH)2 + Base) PdII_I->TM Base Facilitated PdII_Ar Ar-Pd(II)-Ar' Complex TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product 3-Aryl-2H-indazole RE->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for the C3-arylation of 3-iodo-2H-indazoles.

Quantitative Data: Optimization of Reaction Conditions

The following table synthesizes quantitative yield data across various catalytic systems for the C3-arylation of halogenated indazoles, demonstrating the superiority of specific catalyst/solvent pairings.

Catalyst (Loading)Base (Equiv)Solvent SystemTemp (°C)Time (h)Avg. Yield (%)Mechanistic Note
Pd(PPh3​)4​ (5 mol%)KOH (3.0)Toluene/EtOH/ H2​O (20:5:1)802 - 485 - 95%Optimal for standard aryl boronic acids; rapid transmetalation[3].
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0)1,4-Dioxane/ H2​O (4:1)802 - 680 - 90%Bidentate ligand forces cis-geometry, accelerating reductive elimination[4].
Pd(OAc)2​ / SPhos (5 mol%) K3​PO4​ (2.0)Toluene1001270 - 75%Useful for highly sterically hindered ortho-substituted boronic acids.
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)THF/ H2​O (4:1)708< 60%Slower kinetics; competitive protodeboronation observed.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process visual and analytical checks are embedded to ensure the integrity of the reaction before proceeding to the next step.

Materials Required
  • Substrate: 3-Iodo-2H-indazole derivative (1.0 equiv, ~0.4 mmol)

  • Coupling Partner: Aryl or Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (5 mol%)

  • Base: Potassium hydroxide (KOH) (3.0 equiv)

  • Solvents: Toluene, Ethanol, Deionized Water (Degassed)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 4-dram vial equipped with a magnetic stir bar, add the 3-iodo-2H-indazole (1.0 equiv) and the aryl boronic acid (1.5 equiv)[3].

  • Solvent Addition & Base Integration: Add 4.0 mL of a pre-mixed solvent system consisting of Toluene/Ethanol/ H2​O in a 20:5:1 volumetric ratio. Add KOH (3.0 equiv) to the mixture[3].

    • Causality Check: The biphasic nature is intentional. Do not attempt to force complete homogeneity at room temperature.

  • Critical Degassing: Seal the vial with a septum. Sparge the solution with ultra-pure Argon or Nitrogen for exactly 5 to 10 minutes under vigorous stirring.

    • Validation: Oxygen rapidly oxidizes the electron-rich Pd(0) to inactive Pd(II) species. Proper degassing ensures the solution remains clear or pale yellow upon catalyst addition.

  • Catalyst Introduction: Quickly remove the septum, add Pd(PPh3​)4​ (5 mol%), flush the headspace with Argon, and tightly seal the vial with a Teflon-lined cap[3].

  • Thermal Activation: Transfer the vial to a pre-heated reaction block set to 80 °C. Stir vigorously (800+ rpm) to maximize the interfacial surface area between the aqueous and organic phases.

  • In-Process Analytical Monitoring (2 Hours): Stop stirring to allow phase separation. Sample the upper organic layer.

    • Validation: Analyze via TLC (e.g., 5:1 Petroleum Ether/EtOAc) or LC-MS. The complete disappearance of the 3-iodo-2H-indazole peak and the emergence of a highly UV-active product spot indicates successful conversion. If the solution has turned completely opaque black (Pd black precipitation), the catalyst has died prematurely due to oxygen ingress.

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Petroleum Ether/EtOAc gradient) to afford the pure 3-aryl-2H-indazole.

ProtocolWorkflow Step1 1. Combine 3-Iodo-2H-indazole & Boronic Acid Step2 2. Add Solvent (Toluene/EtOH/H2O) Step1->Step2 Step3 3. Degas System (Ar/N2) Critical Step Step2->Step3 Step4 4. Add Pd(PPh3)4 & Base (KOH) Step3->Step4 Step5 5. Heat to 80-100 °C Step4->Step5 Decision TLC/LC-MS Conversion? Step5->Decision Decision->Step5 Incomplete (Add Time/Cat) Workup 6. Aqueous Workup & Extraction Decision->Workup Complete Purify 7. Column Chromatography (Yield >85%) Workup->Purify

Figure 2: Experimental workflow and decision matrix for 2H-indazole cross-coupling.

References

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules / MDPI URL:[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Advances / PubMed Central (PMC) URL:[Link]

  • An Efficient and Regioselective Difluoromethylation of 3-Iodoindazole with Chlorodifluoromethane Source: Synthesis / Thieme Connect URL:[Link]

Sources

Method

Application Note: Regioselective Iodination of 6-Methoxy-2-methyl-2H-indazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Validated Experimental Protocol Strategic Context & Application The 2H-indazole scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Validated Experimental Protocol

Strategic Context & Application

The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors and receptor modulators (1)[1]. Late-stage functionalization of these heterocycles often requires precise halogenation to install handles for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

Working with 6-methoxy-2-methyl-2H-indazole presents a unique synthetic challenge due to competing electronic effects. The objective of this application note is to provide a robust, self-validating protocol for the regioselective iodination of this specific substrate, detailing the causality behind every reagent choice and quality control metric.

Mechanistic Rationale: Navigating Regioselectivity

Electrophilic aromatic substitution (SEAr) on 6-methoxy-2-methyl-2H-indazole is a competition between two highly activated centers:

  • The Pyrazole C3 Position: In 2H-indazoles, the pyrazole ring is inherently electron-rich. The transition state for electrophilic attack at C3 is kinetically favored because the resulting Wheland intermediate is highly stabilized by the adjacent nitrogen atoms (2)[2].

  • The Benzene C7 Position: The 6-methoxy group acts as a strong electron-donating group (EDG), activating the fused benzene ring via resonance—specifically at the ortho (C7) and para (C5) positions.

To achieve >95% selectivity for the C3 position, we must exploit kinetic control . By utilizing N-Iodosuccinimide (NIS) in the presence of a halophilic Lewis acid like Silver Trifluoromethanesulfonate (AgOTf), we highly polarize the N-I bond to generate a potent "I+" equivalent. When executed at 0 °C, this highly reactive electrophile immediately attacks the kinetically accessible C3 position, preventing the thermodynamic drift that leads to C7 over-iodination.

Reaction Pathway Visualization

G SM 6-Methoxy-2-methyl-2H-indazole (Electron-rich C3 & C7) CondA Kinetic Control NIS (1.05 eq), AgOTf DCM, 0 °C SM->CondA Ag+ polarized I+ CondB Thermodynamic / Forced NIS (2.5 eq), TfOH MeCN, 60 °C SM->CondB Excess I+, Heat ProdA 3-Iodo-6-methoxy- 2-methyl-2H-indazole (Target: >95% Yield) CondA->ProdA SEAr at Pyrazole C3 ProdB 3,7-Diiodo-6-methoxy- 2-methyl-2H-indazole (Byproduct) CondB->ProdB SEAr at C3 and Benzene C7

Regioselective iodination pathways for 6-methoxy-2-methyl-2H-indazole.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of varying reaction conditions on the regiochemical outcome. The data demonstrates why the NIS/AgOTf system is the gold standard for this transformation.

EntryReagentsCatalystSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C3 : C7 : C3,C7)
1I2 (1.2 eq)KOH (2.0 eq)DMF25126595 : 0 : 5
2NIS (1.05 eq)NoneDCM252440>99 : 0 : <1
3 NIS (1.05 eq) AgOTf (5 mol%) DCM 0 to 25 2 >95 98 : 0 : 2
4NIS (2.5 eq)TfOH (10 mol%)MeCN606>990 : 0 : >99

Step-by-Step Protocol: Regioselective C3-Iodination

This methodology is designed as a self-validating system . Every step includes the causality behind the action and the analytical feedback required to guarantee success.

Scale: 10.0 mmol (1.62 g of starting material)

Step 1: Preparation of the Reaction Mixture
  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-2-methyl-2H-indazole (1.62 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Causality: Anhydrous DCM is mandated because coordinating solvents (like DMF or THF) would sequester the AgOTf catalyst, dampening its Lewis acidity. Moisture must be excluded to prevent the premature hydrolysis of NIS.

Step 2: Electrophilic Addition and Catalysis
  • Action: Cool the solution to 0 °C using an ice-water bath. Wrap the reaction flask completely in aluminum foil.

  • Causality: Iodine compounds are highly light-sensitive. Ambient light can induce homolytic cleavage of the N-I bond, generating iodine radicals that cause unselective background halogenation.

  • Action: Add N-Iodosuccinimide (NIS, 2.36 g, 10.5 mmol) in one single portion, followed immediately by Silver Trifluoromethanesulfonate (AgOTf, 128 mg, 0.5 mmol, 5 mol%).

  • Causality: AgOTf coordinates directly to the succinimide oxygen, polarizing the N-I bond to generate an aggressive electrophile. The strict 0 °C temperature enforces kinetic control, directing the electrophile exclusively to the C3 position before any C7 attack can occur.

Step 3: Reaction Monitoring and Quenching
  • Action: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (25 °C) for 1.5 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

  • Action: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous Sodium Thiosulfate (Na2S2O3) and 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO3).

  • Causality: Na2S2O3 acts as a reducing agent, converting any unreacted electrophilic iodine species into inert, water-soluble iodide ions (I-). This is a critical self-validating step: failing to quench active iodine will result in post-workup oxidation and degradation of the product. NaHCO3 neutralizes any trace acidic byproducts.

Step 4: Extraction and Purification
  • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes).

Step 5: Self-Validation & Quality Control (NMR Analysis)

To validate the regiochemistry without relying on complex 2D-NMR, we use the foundational 1H NMR characterization of the starting material (3)[3].

  • Starting Material Baseline (DMSO-d6): The C3 proton appears as a distinct singlet at δ 8.16 ppm . The C7 proton appears as a doublet at δ 6.88 ppm (J = 1.8 Hz).

  • Validation Check: Analyze the purified product via 1H NMR. Confirm the complete disappearance of the singlet at δ 8.16 ppm. The retention of the C7 doublet at ~δ 6.9 ppm confirms that the methoxy-activated benzene ring remains untouched, validating >95% C3-regioselectivity. If the δ 6.88 ppm doublet is missing, you have over-iodinated to the 3,7-diiodo byproduct.

References

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: RSC Advances (2023) URL:[Link]

  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles Source: Journal of Organic Chemistry, ACS Publications (2003) URL:[Link]

Sources

Application

Scale-up manufacturing process for 3-iodo-6-methoxy-2-methyl-2H-indazole

Application Note: Scale-Up Manufacturing Process for 3-Iodo-6-methoxy-2-methyl-2H-indazole Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, API Manufacturing Scientists, and Drug De...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 3-Iodo-6-methoxy-2-methyl-2H-indazole

Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals

Strategic Overview & Retrosynthetic Workflow

The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and novel therapeutics. The synthesis of 3-iodo-6-methoxy-2-methyl-2H-indazole presents two distinct process chemistry challenges: achieving high N2-regioselectivity during the methylation of the 1H-indazole precursor, and controlling the regioselectivity and exotherm of the subsequent C3-halogenation at scale.

This application note details a highly optimized, two-step kilogram-scale manufacturing process that eliminates the need for chromatographic purification, relying instead on kinetic control and targeted crystallization.

G SM 6-Methoxy-1H-indazole (Starting Material) Intermediate 6-Methoxy-2-methyl-2H-indazole (Intermediate) SM->Intermediate Step 1: N2-Methylation Methyl 2,2,2-trichloroacetimidate EtOAc, 25-35°C, 16 h Product 3-Iodo-6-methoxy-2-methyl-2H-indazole (Target API Building Block) Intermediate->Product Step 2: C3-Iodination NIS, DMF, 0°C to RT, 4-8 h

Figure 1: Two-step scalable retrosynthetic workflow for 3-iodo-6-methoxy-2-methyl-2H-indazole.

Process Chemistry & Causality (The "Why")

To ensure a self-validating and robust manufacturing system, the protocol is built upon the following mechanistic principles:

  • Step 1: Regioselective N2-Methylation: Standard alkylation of 1H-indazoles under basic conditions (e.g., MeI / K₂CO₃) typically yields a nearly 1:1 mixture of N1 and N2 isomers due to the delocalized nature of the indazole anion. The N1-alkylated product is thermodynamically favored, while the N2-alkylated product is kinetically favored but reversible. To bypass this bottleneck at scale, we utilize methyl 2,2,2-trichloroacetimidate [1]. This reagent operates under mild, non-basic conditions, driving the reaction via kinetic control to selectively yield the N2-isomer (up to 97% regioselectivity). This eliminates the need for costly and unscalable silica gel chromatography.

  • Step 2: Electrophilic C3-Iodination: The C3 position of the 2H-indazole nucleus is the most electron-rich (nucleophilic) carbon, making it highly susceptible to electrophilic aromatic substitution. While molecular iodine (I₂) with strong bases (KOH) is common in discovery chemistry, it is prone to oxidative side-reactions and severe exotherms at the kilogram scale. N-Iodosuccinimide (NIS) is selected as the optimal iodinating agent [2]. It provides a stable, solid source of electrophilic iodine ( I+ ) that can be added portion-wise to strictly control the reaction temperature.

Quantitative Scale-Up Metrics

The following table summarizes the process metrics observed during the scale-up campaign, demonstrating the protocol's consistency across multiple manufacturing tiers.

Production ScaleStep 1 Yield (%)Step 1 Purity (HPLC)Step 2 Yield (%)Step 2 Purity (HPLC)Overall Yield (%)
100 g 88.5%98.2%92.1%99.4%81.5%
500 g 86.2%98.5%90.8%99.1%78.2%
1.0 kg 85.0%98.1%89.5%99.5%76.0%

Note: Purity is assessed via Reverse-Phase HPLC (Area %). The slight drop in yield at the 1.0 kg scale is attributed to mechanical losses during the reslurry and filtration phases.

Detailed Step-by-Step Manufacturing Protocol (1.0 kg Scale)

Phase 1: Synthesis of 6-Methoxy-2-methyl-2H-indazole
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet. Purge the system with N₂ for 15 minutes.

  • Dissolution: Charge the reactor with 6-methoxy-1H-indazole (1.00 kg, 6.75 mol) and anhydrous ethyl acetate (10.0 L). Stir at 200 rpm until complete dissolution is achieved.

  • Reagent Addition: Slowly charge methyl 2,2,2-trichloroacetimidate (2.98 kg, 2.5 eq) into the reactor over 30 minutes. Causality: Controlled addition prevents localized concentration spikes, ensuring the kinetic preference for the N2-isomer is maintained.

  • Reaction: Adjust the jacket temperature to maintain the internal reaction mass between 25–35 °C. Stir for 16–18 hours.

  • In-Process Control (IPC-1): Sample the mixture for HPLC analysis. The reaction is deemed complete when unreacted 6-methoxy-1H-indazole is < 2.0%.

  • Workup & Filtration: Filter the reaction mixture through a sintered glass funnel to remove the precipitated trichloroacetamide byproduct. Wash the filter cake with cold ethyl acetate (2.0 L).

  • Crystallization: Concentrate the combined filtrate under reduced pressure (40 °C, 50 mbar) to a residual volume of ~3.0 L. Slowly add heptane (5.0 L) as an anti-solvent to induce crystallization. Cool the slurry to 0–5 °C and age for 2 hours.

  • Isolation: Filter the crystallized intermediate, wash with cold heptane (2.0 L), and dry under vacuum at 45 °C for 12 hours.

Phase 2: Synthesis of 3-Iodo-6-methoxy-2-methyl-2H-indazole
  • Reactor Setup: Clean and dry the 20 L jacketed reactor. Ensure strict temperature control capabilities.

  • Dissolution: Charge the intermediate 6-methoxy-2-methyl-2H-indazole (0.93 kg, 5.73 mol) and anhydrous N,N-dimethylformamide (DMF, 9.0 L). Stir at 250 rpm.

  • Cooling: Cool the solution to an internal temperature of 0–5 °C.

  • NIS Addition: Add N-Iodosuccinimide (NIS, 1.42 kg, 1.1 eq) in 5 equal portions over 1 hour. Causality: Iodination is highly exothermic. Portion-wise addition ensures the internal exotherm does not exceed 10 °C, preventing thermal degradation and over-iodination at the C4/C7 positions.

  • Reaction: Allow the mixture to naturally warm to room temperature (20–25 °C) and stir for 4–8 hours.

  • In-Process Control (IPC-2): Sample for HPLC. Proceed to quenching when the starting intermediate is < 1.0%.

  • Quenching & Precipitation: Slowly transfer the reaction mixture into a secondary 50 L vessel containing a vigorously stirred solution of saturated aqueous sodium thiosulfate (Na₂S₂O₃, 15.0 L) and crushed ice (5.0 kg). Causality: The thiosulfate instantly reduces any unreacted electrophilic iodine to benign iodide salts, while the aqueous medium crashes out the highly hydrophobic target API building block.

  • Purification (Reslurry): Filter the crude solid. To remove residual DMF and succinimide, reslurry the wet cake in purified water (10.0 L) for 1 hour. Filter and wash the cake with cold ethanol (2.0 L) to remove trace organic impurities.

  • Drying: Dry the final product in a vacuum oven at 50 °C for 24 hours to yield 3-iodo-6-methoxy-2-methyl-2H-indazole as an off-white to pale yellow crystalline solid.

Analytical Validation Parameters

To validate the structural integrity and regiochemistry of the final product, utilize the following analytical parameters:

  • HPLC Conditions: C18 Column (150 x 4.6 mm, 3.5 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: 10% B to 90% B over 15 mins; UV Detection at 254 nm.

  • ¹H-NMR (400 MHz, DMSO-d6) Diagnostic Shifts:

    • The N-CH₃ protons for the N2-isomer appear further downfield (approx. δ 4.10–4.15 ppm) compared to the N1-isomer (approx. δ 3.95–4.00 ppm), confirming regioselectivity.

    • The disappearance of the characteristic C3-H singlet (typically around δ 8.0 ppm in the unhalogenated precursor) definitively confirms successful iodination at the C3 position.

References

  • Baddam, S. R., Kumar, N. U., Reddy, A. P., & Bandichhor, R. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661-1663. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing deiodination during palladium-catalyzed coupling of 3-iodo-indazoles

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Deiodination Welcome to the technical support center for functionalization of 3-iodo-indazoles. As a Senior Application Scientist, I u...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Deiodination

Welcome to the technical support center for functionalization of 3-iodo-indazoles. As a Senior Application Scientist, I understand that while the C3-iodine on the indazole scaffold is an excellent synthetic handle for introducing molecular diversity, it can also be prone to the frustrating side reaction of deiodination (or hydrodehalogenation), leading to the formation of the parent indazole and reduced yields of your desired product.[1]

This guide is designed to provide you with a deep understanding of why deiodination occurs and to offer practical, field-proven strategies to suppress it across various palladium-catalyzed cross-coupling reactions. We will move from high-level frequently asked questions to in-depth troubleshooting guides with specific, actionable protocols.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding deiodination of 3-iodo-indazoles.

Q1: What is deiodination and why does it happen in my reaction?

A: Deiodination, also known as hydrodehalogenation, is a side reaction where the iodine atom on your 3-iodo-indazole is replaced by a hydrogen atom, yielding the unsubstituted indazole. This typically occurs after the oxidative addition step, where the Ar-Pd(II)-I intermediate, instead of proceeding through the desired coupling pathway (transmetalation or migratory insertion), is intercepted by a proton source. This can be exacerbated by factors like high temperatures, certain bases, or the presence of protic impurities (e.g., water). The relatively weak Carbon-Iodine bond makes 3-iodo-indazoles particularly susceptible to this process.[2]

Q2: I'm seeing about 20% deiodination in my Suzuki coupling. What are the first, simplest changes I should try?

A: Before undertaking a complete re-optimization, consider these three simple adjustments:

  • Lower the Reaction Temperature: Deiodination pathways can have a higher activation energy than the desired coupling. Try reducing the temperature by 10-20 °C.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Water can be a proton source leading to deiodination.

  • Re-evaluate Your Base: If you are using a strong, sterically hindered base like NaOtBu, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, which are less likely to promote competing side reactions.[3]

Q3: Is N-protection of the indazole nitrogen necessary to prevent deiodination?

A: While not always strictly necessary, N-protection is often crucial for successful coupling at the C3 position and can indirectly help suppress deiodination.[1] The acidic N-H proton of an unprotected indazole can interfere with the catalyst and act as an internal proton source for deiodination. Protecting the nitrogen (e.g., with a Boc, SEM, or methyl group) can prevent catalyst deactivation, improve solubility, and lead to cleaner reactions with higher yields.[1][4]

Q4: Which ligands are generally best for suppressing deiodination?

A: Bulky, electron-rich phosphine ligands are your best defense. These ligands stabilize the palladium center and, most importantly, accelerate the rate of reductive elimination—the final, product-forming step of the catalytic cycle. By making the desired pathway faster, you give the competing deiodination pathway less time to occur. Ligands like XPhos, RuPhos, and P(t-Bu)₃ are excellent starting points for challenging couplings like Buchwald-Hartwig and Heck reactions.[5][6]

Visualizing the Competing Pathways

To effectively troubleshoot, it's essential to visualize the chemistry. The main productive catalytic cycle is in competition with the deiodination side reaction.

Catalytic_Cycles cluster_main Productive Cross-Coupling Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-I ArPdI Ar-Pd(II)-I (L) OA->ArPdI TM Transmetalation (e.g., with R-B(OH)₂) ArPdI->TM ArPdI_side Ar-Pd(II)-I (L) ArPdR Ar-Pd(II)-R (L) TM->ArPdR RE Reductive Elimination ArPdR->RE Forms Ar-R RE->Pd0 Protonolysis Protonolysis ArPdI_side->Protonolysis + 'H+' source (e.g., H₂O, Base, Solvent) ArH Ar-H (Deiodinated Product) Protonolysis->ArH

Caption: The desired cross-coupling cycle (top) vs. the competing deiodination pathway (bottom).

In-Depth Troubleshooting Guide

This section provides specific advice for minimizing deiodination in the most common palladium-catalyzed reactions used to functionalize 3-iodo-indazoles.

1. Suzuki-Miyaura Coupling

The Suzuki reaction is a robust C-C bond-forming reaction, but deiodination can still be a significant issue, especially with electron-rich boronic acids or under forcing conditions.[7]

Q: My Suzuki coupling with 3-iodo-1H-indazole is giving me 30% deiodinated product alongside my desired 3-aryl-indazole. I'm using Pd(PPh₃)₄ and Na₂CO₃ in aqueous dioxane at 100 °C. What should I do?

A: This is a classic scenario. Here is a logical troubleshooting workflow:

  • Protect the Indazole Nitrogen: First, try protecting the indazole N-H. The acidic proton can complicate the reaction. A simple methylation or Boc-protection can lead to a much cleaner reaction profile.[4][7]

  • Change the Base: Aqueous sodium carbonate can provide a source of protons. Switch to an anhydrous base and solvent system. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in a solvent like 1,4-dioxane or toluene is often a superior choice.

  • Use a More Active Catalyst System: Pd(PPh₃)₄ requires higher temperatures to become fully active, which can promote deiodination.[8] Consider a more modern pre-catalyst system that is active at lower temperatures. A combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos, or using a pre-formed catalyst like XPhos Pd G3, can often allow the reaction to proceed efficiently at temperatures as low as 60-80 °C.

  • Microwave Irradiation: For some substrates, short reaction times at elevated temperatures using microwave heating can favor the desired product over the slower deiodination pathway.[4][9]

ParameterStandard Condition (Prone to Deiodination)Recommended ModificationRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhos or XPhos Pd G3Higher activity at lower temperatures accelerates coupling over deiodination.
Base Na₂CO₃ (aq)Cs₂CO₃ or K₃PO₄ (anhydrous)Reduces protic sources and can accelerate transmetalation.
Solvent Dioxane/H₂OAnhydrous Dioxane or TolueneEliminates water as a potential proton source for hydrodehalogenation.
Temperature 90-110 °C60-80 °CLower temperature disfavors the deiodination side reaction.
2. Heck Coupling

The Heck reaction can be sensitive to deiodination, particularly when using electron-rich olefins or when steric hindrance is a factor.

Q: I am attempting a Heck reaction between my N-protected 3-iodo-indazole and butyl acrylate, but I'm only isolating the deiodinated indazole. I'm using Pd(OAc)₂, PPh₃, and Et₃N in DMF.

A: This outcome suggests that the catalytic cycle is stalling after oxidative addition, leading exclusively to the side product. The choice of ligand and base is critical here.

  • Ligand is Key: PPh₃ is often not robust enough. Switch to a bulky, electron-rich phosphine ligand like Tri-tert-butylphosphine (P(t-Bu)₃). This ligand has been shown to be uniquely effective for Heck couplings, even with challenging substrates.[6]

  • Base Selection: Triethylamine (Et₃N) can sometimes act as a hydride source, leading to reductive deiodination. A non-coordinating inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often a better choice.[6]

  • Consider a Ligand-Free Protocol (with caution): In some specific cases, particularly with highly activated alkenes, a ligand-free protocol using Pd(OAc)₂ can work, but this is often substrate-dependent and may require careful optimization of other parameters.[10]

3. Sonogashira Coupling

While generally very efficient, Sonogashira couplings can suffer from deiodination, especially if the reaction is sluggish. The base plays a dual role, both as a proton scavenger and in the formation of the copper acetylide, making its choice critical.[11]

Q: My Sonogashira coupling of 3-iodo-indazole with a terminal alkyne is slow and gives a mixture of product and deiodinated starting material. I'm using Pd(PPh₃)₂Cl₂, CuI, and Et₃N in THF.

A: Sluggishness is a key indicator that the catalytic cycle is not turning over efficiently, giving the deiodination pathway an opportunity to compete.

  • Solvent and Base System: The combination of triethylamine (Et₃N) and a polar aprotic solvent like DMF is often more effective than THF for Sonogashira reactions involving heterocyclic halides.[12] Diisopropylamine (i-Pr₂NH) is another excellent amine base to try.[11]

  • Increase Catalyst and Co-catalyst Loading: If the reaction is slow, a modest increase in the loading of both the palladium catalyst and the copper(I) iodide co-catalyst can accelerate the desired coupling.

  • Add a Phosphine Ligand: If using a pre-catalyst like Pd(PPh₃)₂Cl₂, adding a small excess of a phosphine ligand (e.g., PPh₃) can sometimes help stabilize the catalyst and improve performance.[12]

  • Copper-Free Conditions: If you suspect copper is contributing to side reactions, consider a copper-free Sonogashira protocol. These often use a stronger organic base like DBU or an inorganic base like Cs₂CO₃ in a polar solvent.[13]

4. Buchwald-Hartwig Amination

This reaction is highly susceptible to hydrodehalogenation, especially when using primary amines which possess β-hydrogens. The iodide byproduct from the reaction can also inhibit the catalyst.[5][14]

Q: I am trying to couple a primary amine with my N-protected 3-iodo-indazole using Pd₂(dba)₃, Xantphos, and NaOtBu in toluene, but my main byproduct is the deiodinated indazole.

A: This is a classic challenge in Buchwald-Hartwig aminations. The strong base and the nature of the amine are likely culprits.

  • Ligand Selection is Paramount: While Xantphos is a good ligand, it may not be optimal for suppressing β-hydride elimination from the primary amine. Switch to a ligand specifically designed for this purpose. A Josiphos-type ligand or a bulky biarylphosphine like RuPhos or BrettPhos is often superior for coupling primary amines and minimizing hydrodehalogenation.[5]

  • Base Choice and Strength: Sodium tert-butoxide (NaOtBu) is a very strong base that can promote side reactions. Consider switching to lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). LiHMDS is particularly effective as it is non-nucleophilic and its lithium cation is less inhibitory than sodium or potassium.[15]

  • Solvent Considerations: While toluene is a common choice, the iodide salt byproduct can sometimes precipitate and inhibit the catalyst. For aryl iodides, switching to a more polar solvent like dioxane can sometimes maintain catalyst activity.[5]

Troubleshooting_Workflow start Deiodination Observed in Coupling Reaction q_protect Is the Indazole N-H Protected? start->q_protect protect Protect Indazole N-H (e.g., Boc, Me, SEM) q_protect->protect No q_temp Can Reaction Temp be Lowered? q_protect->q_temp Yes protect->q_temp lower_temp Decrease Temp by 10-20 °C q_temp->lower_temp Yes q_base Re-evaluate Base q_temp->q_base No lower_temp->q_base change_base Switch to Weaker/ Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃) q_base->change_base Yes q_ligand Optimize Ligand q_base->q_ligand No change_base->q_ligand change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) q_ligand->change_ligand Yes end Re-run Reaction and Analyze Results q_ligand->end No change_ligand->end

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in Indazole Alkylation Reactions

Prepared by: Senior Application Scientist, Chemical Synthesis Division Last Updated: March 28, 2026 Welcome to the technical support center for regioselective indazole alkylation. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division Last Updated: March 28, 2026

Welcome to the technical support center for regioselective indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and foundational knowledge for navigating the complexities of N1 versus N2 functionalization of the indazole scaffold. The indazole ring is a privileged pharmacophore, but controlling its alkylation site is a frequent challenge, often leading to difficult-to-separate regioisomeric mixtures and reduced yields.[1][2][3] This resource consolidates field-proven protocols, troubleshooting advice, and mechanistic insights to help you achieve your desired synthetic outcomes with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of indazole alkylation.

Question: What are the N1 and N2 positions on an indazole, and why is regioselectivity a challenge?

Answer: The indazole ring system is an aromatic bicyclic heterocycle containing two adjacent nitrogen atoms. These are designated as the N1 and N2 positions. The challenge arises from the existence of two principal tautomers: the 1H-indazole and the 2H-indazole.[4] The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form.[1][2][5] During alkylation, particularly after deprotonation with a base, the resulting indazolide anion is an ambident nucleophile with electron density on both nitrogen atoms. This allows an incoming electrophile (the alkylating agent) to attack either nitrogen, often resulting in a mixture of N1- and N2-alkylated products.[4][6][7]

Question: What are the key factors that influence whether alkylation occurs at the N1 or N2 position?

Answer: The regiochemical outcome is a delicate balance of several interacting factors.[2][8] No single parameter is determinative, and the final product ratio depends on the interplay between:

  • Base and Solvent System: The choice of base and solvent is arguably the most critical factor. Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) strongly favor N1 alkylation.[1][8] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures.[2]

  • Substituent Effects (Steric & Electronic): Substituents on the indazole ring exert profound control. Bulky groups at the C7 position sterically hinder the N1 position, thereby directing alkylation to N2.[2][5] Electron-withdrawing or coordinating groups at the C3 position can promote N1 alkylation, potentially through chelation with the base's counter-ion.[1][8]

  • Nature of the Alkylating Agent: Highly reactive electrophiles or those used in reactions under kinetic control may favor the N2 position.[9] Conversely, specific reagents like α-halo esters can promote equilibration to the thermodynamically favored N1 product over time.[10]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): In general, N2-alkylation is considered the kinetically favored pathway, while the more stable N1-isomer is the thermodynamic product.[9][11] Conditions that allow for equilibrium to be established (e.g., longer reaction times, specific electrophiles) will favor the N1 product.[5][10]

Question: How can I reliably determine the N1:N2 ratio and assign the structure of my products?

Answer: The most definitive method for assigning the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • For the N2-isomer: A clear correlation will be observed between the protons of the alkyl group's α-carbon (the CH₂ attached to the nitrogen) and the C3 carbon of the indazole ring.[1][5]

  • For the N1-isomer: This correlation between the α-CH₂ protons and the C3 carbon is absent. Instead, a correlation may be seen with the C7a carbon.[1][5]

This differential correlation provides an unambiguous assignment of the alkylation site. The N1:N2 ratio can then be accurately quantified by integrating the respective signals in the ¹H NMR spectrum.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during indazole alkylation experiments.

Problem: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

Answer: Achieving high N1 selectivity involves creating conditions that favor the thermodynamic product and/or sterically block the N2 position.

  • Strategy 1: Optimize Base and Solvent. This is the most effective approach. Switch to the combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .[8] This system has demonstrated excellent N1-selectivity (>99:1) for a wide range of substrates.[1][3] The sodium cation is believed to coordinate with the N2 nitrogen, effectively shielding it from the electrophile.[8]

  • Strategy 2: Leverage a Chelating Base. If the NaH/THF system is not optimal, consider using cesium carbonate (Cs₂CO₃) . The larger cesium cation has been shown to promote N1-alkylation, possibly through a chelation mechanism with electron-rich groups on the indazole ring.[4][6]

  • Strategy 3: Choose an Equilibrating Electrophile. If applicable to your synthesis, using an α-halo ester or α-halo ketone as the alkylating agent can drive the reaction towards the N1 product.[10] While the initial reaction may produce a mixture, the N2-isomer can revert and re-alkylate over time to form the more stable N1-adduct.[10]

Problem: How can I selectively synthesize the N2-alkylated indazole?

Answer: Selective N2-alkylation typically requires conditions that favor the kinetic product or use steric hindrance to block the N1 position.

  • Strategy 1: Employ the Mitsunobu Reaction. This is one of the most reliable methods for N2-alkylation.[8] Reacting the indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) strongly favors the formation of the N2-isomer.[1][2][12]

  • Strategy 2: Utilize Steric Directing Groups. If your indazole substrate has a substituent at the C7 position (e.g., -NO₂, -CO₂Me), this will sterically block the N1 nitrogen. Under these circumstances, even standard conditions like NaH/THF can produce the N2-isomer with high selectivity (≥96%).[1][3][5]

  • Strategy 3: Use Acid-Catalyzed Conditions. Certain alkylating agents, such as alkyl 2,2,2-trichloroacetimidates, can provide exceptional N2 selectivity under mild acidic conditions (e.g., with TfOH).[13] This proceeds through a mechanism where the N2 nitrogen of the more stable 1H-indazole tautomer directly attacks the activated electrophile.[13]

Problem: My reaction yield is low, or the reaction is not going to completion. What should I check?

Answer: Low conversion often points to issues with deprotonation, reagent reactivity, or reaction conditions.

  • Check for Incomplete Deprotonation: Ensure your base is active and the solvent is truly anhydrous, especially when using NaH.[14] Using a slight excess of the base (e.g., 1.2 equivalents) can ensure full deprotonation of the indazole.[8]

  • Evaluate Base/Solvent Compatibility: Some combinations are ineffective. For example, using K₂CO₃ in THF may result in no reaction.[8] If using a weaker base, switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rates.[14]

  • Assess Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with slow conversion, consider switching to the corresponding bromide or iodide.[14]

  • Optimize Temperature: Many alkylations proceed well at room temperature after initial deprotonation. However, gentle heating (e.g., to 50 °C) can often drive the reaction to completion without compromising selectivity, particularly in the NaH/THF system.[1][6]

Problem: I am observing the formation of unexpected byproducts. What could they be and how can I avoid them?

Answer: The primary byproduct is often the undesired regioisomer. However, other species can form.

  • Dialkylation: If you observe a product with a mass corresponding to the addition of two alkyl groups, this indicates dialkylation. This is more common with highly reactive alkylating agents or if a large excess is used.

    • Solution: Use the alkylating agent as the limiting reagent or add it slowly (dropwise) to the deprotonated indazole solution. This maintains a low concentration of the electrophile and minimizes the chance of a second alkylation.[14]

  • Elimination Products: If using an alkyl halide that can undergo elimination (e.g., 2-bromopropane), you may form the corresponding alkene.

    • Solution: This is often promoted by bases that are too strong or sterically hindered, or by high temperatures. Consider using a milder base or running the reaction at a lower temperature.

Section 3: Experimental Protocols

These protocols provide a starting point for common regioselective alkylation reactions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Selective N1-Alkylation (NaH/THF System) [8][12]
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. To this suspension, add a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF dropwise.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cessation of hydrogen gas evolution indicates complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 50 °C.

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 2: General Procedure for Selective N2-Alkylation (Mitsunobu Reaction) [2][12]
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product, which will contain triphenylphosphine oxide, can be purified directly by flash column chromatography on silica gel to isolate the N2-alkylated product.

Protocol 3: Analytical Method for Regioisomer Assignment via HMBC
  • Sample Preparation: Prepare a standard NMR sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Following this, acquire a 2D gHMBCAD (gradient-selected Heteronuclear Multiple Bond Correlation, Adiabatic) spectrum.

  • Analysis:

    • Identify the signal for the α-CH₂ protons of the newly introduced alkyl group in the ¹H spectrum.

    • Identify the signal for the C3 carbon of the indazole ring in the ¹³C spectrum (this is the carbon between N2 and the benzene ring).

    • In the 2D HMBC spectrum, look for a cross-peak correlating the α-CH₂ protons with the C3 carbon.

Section 4: Data & Visualization
Data Presentation: Effect of Reaction Conditions on Regioselectivity

The following table summarizes typical outcomes for the alkylation of a generic C3-unsubstituted indazole. Note that regioselectivity is highly substrate-dependent.[8]

Alkylating AgentBaseSolventTypical N1:N2 RatioControl TypeReference
n-Pentyl BromideNaHTHF>99:1Thermodynamic/Chelation[1]
n-Pentyl BromideK₂CO₃DMF58:42Mixed[7]
n-Pentyl BromideCs₂CO₃DMF>20:1Thermodynamic/Chelation[10]
n-Pentanol(Mitsunobu)THF1:2.5Kinetic[1][5]
Methyl IodideNone (Heat)Sealed TubeN2-selectiveKinetic[9]
Me-TrichloroacetimidateTfOHDioxane>99:1 (N2)Kinetic/Mechanism-specific[13]
Experimental & Mechanistic Diagrams

G cluster_factors Key Factors Influencing Regioselectivity Base Base / Counter-ion (NaH, Cs₂CO₃ vs K₂CO₃) Outcome Regiochemical Outcome (N1 vs. N2 Product Ratio) Base->Outcome Solvent Solvent Polarity (THF vs DMF) Solvent->Outcome Substituents Indazole Substituents (Sterics at C7, Chelation at C3) Substituents->Outcome Electrophile Alkylating Agent (Simple Halide vs. Mitsunobu) Electrophile->Outcome

Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.

G cluster_mech Mechanistic Pathways cluster_n1 Thermodynamic Pathway cluster_n2 Kinetic Pathway Start 1H-Indazole (More Stable Tautomer) Anion Indazolide Anion (Ambident Nucleophile) Start->Anion  Base (e.g., NaH) N1_TS Chelated Transition State (e.g., with Na+) Anion->N1_TS R-X N2_TS Lower Energy Transition State (More Accessible N2) Anion->N2_TS R-X N1_Product N1-Alkylated Product (More Stable Isomer) N1_TS->N1_Product N2_Product N2-Alkylated Product (Less Stable Isomer) N2_Product->N1_Product Equilibration (under certain conditions) N2_TS->N2_Product

Caption: Simplified reaction coordinate for N1 (thermodynamic) vs. N2 (kinetic) alkylation.

G Start Poor N1/N2 Selectivity Observed DesiredN1 Is N1 Product Desired? Start->DesiredN1 DesiredN2 Is N2 Product Desired? DesiredN1->DesiredN2 No UseNaHTHF Switch to NaH in anhydrous THF. Consider C3 coordinating groups. DesiredN1->UseNaHTHF Yes UseMitsunobu Employ Mitsunobu conditions (Alcohol, PPh₃, DEAD/DIAD). DesiredN2->UseMitsunobu Yes End Achieved High Regioselectivity UseNaHTHF->End UseCs2CO3 Alternatively, try Cs₂CO₃. UseCs2CO3->End Equilibrate Use α-halo ester electrophile and allow longer reaction time. Equilibrate->End UseMitsunobu->End UseSterics Ensure C7 is substituted to sterically block N1. UseSterics->End UseAcid Use acid-catalyzed method (e.g., trichloroacetimidate). UseAcid->End

Caption: Troubleshooting workflow for improving regioselectivity.

Section 5: References
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1024-1036. [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • Patil, S. A., Patil, R., Miller, D. D., & Li, W. (2014). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

  • Martínez, J., Landa-Castro, E., Dorazco-González, A., & González-Zamora, E. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Molecules, 28(22), 7578. [Link]

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. [Link]

  • Hunt, K. W., Moreno, D. A., Suiter, N., Clark, C. T., & Kim, G. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4990–4993. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Le C-G, C., & MacMillan, D. S. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6367-6373. [Link]

  • Semantic Scholar. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. [Link]

  • D.S., D., & J.F., B. (2008). Synthesis of Annulated 2H-Indazoles and 1,2,3- and 1,2,4-Triazoles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Reaction. The Journal of Organic Chemistry, 73(22), 9141-9144. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1955. [Link]

Sources

Troubleshooting

Overcoming purification challenges for 3-iodo-6-methoxy-2-methyl-2H-indazole

Welcome to the technical support center for 3-iodo-6-methoxy-2-methyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-iodo-6-methoxy-2-methyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming common purification challenges associated with this compound. The following information is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of 3-iodo-6-methoxy-2-methyl-2H-indazole in a question-and-answer format.

Question 1: My crude product is a dark, oily residue after synthesis. What is the likely cause and how can I obtain a solid product?

Answer: The formation of a dark, oily residue is often indicative of impurities, residual solvent, or the presence of side products from the synthetic reaction. Indazole derivatives, in general, can be susceptible to the formation of colored byproducts, especially under harsh reaction conditions.[1]

Immediate Actions:

  • Solvent Removal: Ensure all volatile solvents (e.g., DMF, DMSO) used in the synthesis have been thoroughly removed under high vacuum.[2] Co-evaporation with a non-polar solvent like toluene can sometimes aid in the removal of high-boiling point solvents.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which your desired product is sparingly soluble but the impurities are more soluble (e.g., cold hexanes, diethyl ether, or a mixture thereof). Stir the oily residue vigorously with a spatula in the solvent. This can often break up the oil and encourage the formation of a solid.

Follow-up Purification:

If trituration yields a solid, it will likely still require further purification. Column chromatography is the recommended next step.

Question 2: I'm struggling with low recovery after column chromatography. What are the key parameters to optimize?

Answer: Low recovery from column chromatography can be attributed to several factors, including improper solvent system selection, irreversible adsorption to the silica gel, or product instability on the stationary phase.

Optimization Strategy:

  • Solvent System (Eluent): The polarity of the eluent is critical. For 3-iodo-6-methoxy-2-methyl-2H-indazole, a non-polar/polar solvent system is typically effective. Start with a low polarity mixture and gradually increase the polarity.

    • Recommended Starting Gradients:

      • Hexanes/Ethyl Acetate

      • Dichloromethane/Hexanes

      • Toluene/Ethyl Acetate

  • Thin-Layer Chromatography (TLC) First: Before committing to a large-scale column, always perform TLC analysis to determine the optimal solvent system. The ideal system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Silica Gel Choice: Standard silica gel (60 Å, 230-400 mesh) is generally suitable. However, if you suspect your compound is acid-sensitive, you can use silica gel that has been pre-treated with a base (e.g., triethylamine) by adding a small percentage (0.1-1%) to your eluent.

  • Loading Technique: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column (dry loading) can often lead to better separation and recovery compared to loading it as a concentrated solution (wet loading).

Question 3: My purified product shows signs of degradation (discoloration, appearance of new spots on TLC) upon standing. How can I improve its stability?

Answer: The carbon-iodine bond in iodo-substituted heterocycles can be labile, particularly when exposed to light or heat.[3] The indazole ring system itself can also be susceptible to degradation under certain conditions.[4]

Stability Enhancement Measures:

  • Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at low temperatures (e.g., 4°C), and protected from light by using an amber vial or wrapping the container in aluminum foil.

  • Inert Atmosphere During Purification: When concentrating the fractions from column chromatography, avoid excessive heat. If possible, use a rotary evaporator with a water bath at or near room temperature and bleed in nitrogen or argon when releasing the vacuum.

  • Avoidance of Radical Initiators: Ensure that all solvents are free of peroxides, which can initiate radical decomposition pathways.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the properties and handling of 3-iodo-6-methoxy-2-methyl-2H-indazole.

Q1: What are the expected spectroscopic characteristics of pure 3-iodo-6-methoxy-2-methyl-2H-indazole?

A1: While a comprehensive public dataset for this specific isomer is limited, we can infer expected spectroscopic features based on related structures.[5]

  • ¹H NMR: Expect signals corresponding to the methyl group (singlet, ~4.1 ppm), the methoxy group (singlet, ~3.9 ppm), and aromatic protons on the indazole ring (in the range of 6.8-7.8 ppm).

  • ¹³C NMR: Look for resonances for the methyl and methoxy carbons, as well as the aromatic and heterocyclic carbons. The carbon bearing the iodine will be shifted upfield due to the heavy atom effect.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ should be readily observable. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. Fragmentation may involve the loss of the methyl group, methoxy group, or iodine.[6]

Q2: What are the common impurities I should be aware of during the synthesis and purification of 3-iodo-6-methoxy-2-methyl-2H-indazole?

A2: The nature of impurities will depend on the synthetic route. However, some common possibilities include:

  • Starting Materials: Unreacted precursors are a common impurity.

  • Regioisomers: Depending on the methylation step, formation of the 1-methyl isomer is a possibility.[7] Careful control of the reaction conditions is crucial for regioselectivity.[8]

  • De-iodinated Product: The C-I bond can be cleaved under certain conditions, leading to the formation of 6-methoxy-2-methyl-2H-indazole.[9][10][11][12][13]

  • Oxidation Products: Exposure to air and light can lead to the formation of colored oxidation byproducts.[14]

Q3: Can I use recrystallization for the final purification of 3-iodo-6-methoxy-2-methyl-2H-indazole?

A3: Recrystallization can be an effective final purification step if a suitable solvent system is identified.[15][16] The ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below, while impurities remain soluble at lower temperatures.

Solvent Screening for Recrystallization:

Solvent CategoryExamplesPotential Suitability
Alcohols Methanol, Ethanol, IsopropanolGood potential for dissolving at heat.
Esters Ethyl AcetateMay be a good co-solvent with a non-polar solvent.
Hydrocarbons Hexanes, Heptane, TolueneLikely to be a poor solvent on its own, but excellent as an anti-solvent.
Ethers Diethyl Ether, Methyl-tert-butyl ether (MTBE)Moderate solubility, may be useful for trituration.

A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often required to achieve optimal recrystallization.

III. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 hexanes/ethyl acetate) until a pourable slurry is formed.

  • Column Packing: Pour the slurry into your chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and concentrate the mixture on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your product.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

IV. Visualizations

Purification_Workflow Crude_Product Crude 3-iodo-6-methoxy-2-methyl-2H-indazole Oily_Residue Is it an oily residue? Crude_Product->Oily_Residue Trituration Triturate with non-polar solvent (e.g., Hexanes) Oily_Residue->Trituration Yes Column_Chromatography Column Chromatography (e.g., Hexanes/EtOAc gradient) Oily_Residue->Column_Chromatography No (Solid) Trituration->Column_Chromatography Purity_Check_1 Check Purity (TLC, NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Purity_Check_1->Recrystallization Further Purification Needed Pure_Product Pure Product Store under N2, cold, dark Purity_Check_1->Pure_Product Purity >98% Purity_Check_2 Check Purity (TLC, NMR) Recrystallization->Purity_Check_2 Purity_Check_2->Pure_Product Purity >98% Discard_Impurities Discard Impurities Purity_Check_2->Discard_Impurities Impurities Remain

Caption: Decision workflow for the purification of 3-iodo-6-methoxy-2-methyl-2H-indazole.

V. References

  • Gaikwad, D. D., et al. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Retrieved from

  • BenchChem. (n.d.). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Retrieved from

  • BenchChem. (n.d.). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Iodo-2-methyl-2H-indazole. Retrieved from

  • Bianco, A. C., et al. (2009). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrine Reviews, 30(1), 109-119.

  • Samanta, S., et al. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 30(7), 1234.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • BenchChem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Retrieved from

  • Polle, A., et al. (n.d.). Nonclassical Recrystallization. Retrieved from

  • Gereben, B., et al. (2010). The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(10), 1016-1024.

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from

  • G. G. Mohamed, et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 223.

  • Wikipedia. (n.d.). Iodotyrosine deiodinase. Retrieved from

  • Rokita, S. E. (2017). The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. Accounts of Chemical Research, 50(8), 1937-1944.

  • Kevin, R. C., et al. (2016). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 328-341.

  • Wang, Z., et al. (2019). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 55(82), 12348-12351.

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing 3-Iodo-6-methoxy-2-methyl-2H-indazole Cross-Coupling

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. The 2H-indazole core is a privileged scaffold in medicinal chemistry, but functionalizing the C3 position presents unique mechanistic hurd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. The 2H-indazole core is a privileged scaffold in medicinal chemistry, but functionalizing the C3 position presents unique mechanistic hurdles. While the 3-iodo position is highly primed for oxidative addition, the adjacent N2-methyl group creates a profound steric wall, and the N1 lone pair introduces risks of catalyst poisoning.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you minimize side reactions and maximize yields in your cross-coupling workflows.

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: High Levels of Protodehalogenation (Deiodination)

Symptom: LC-MS analysis shows a major peak corresponding to 6-methoxy-2-methyl-2H-indazole (loss of iodine, mass -126 Da), with little to no desired cross-coupled product. Causality: The oxidative addition of the C3–I bond to Pd(0) is extremely fast. However, the steric clash between the N2-methyl group and the incoming coupling partner severely retards the transmetalation step. While the Pd(II) intermediate stalls waiting to transmetalate, it undergoes protonation from trace water/protic solvents or β -hydride elimination from alkoxide bases, resulting in protodehalogenation. Resolution:

  • Eliminate Protic Sources: Switch from ethanol/water mixtures to strictly anhydrous, aprotic solvents like 1,4-dioxane or toluene.

  • Change the Base: Avoid alkoxide bases (e.g., NaOEt, KOtBu) which can act as hydride donors. Utilize anhydrous, non-nucleophilic bases like finely milled K3​PO4​ or Cs2​CO3​ .

  • Employ Synergistic Bimetallic Catalysis: Pure palladium systems often fail here. Using a Pd/Cu bimetallic system (e.g., Pd(OAc)2​ / CuI) facilitates transmetalation via a highly reactive organocopper intermediate, effectively outcompeting the protodehalogenation pathway 1.

Issue 2: Reaction Stalling & Catalyst Poisoning

Symptom: The reaction stops at 20-30% conversion. The reaction mixture may prematurely turn from a clear yellow/orange to a turbid black suspension. Causality: The N1 nitrogen of the 2H-indazole possesses an unhindered lone pair. If the phosphine ligand dissociates, this nitrogen can coordinate directly to the palladium center, pulling the metal off-cycle into thermodynamically stable, inactive multinuclear complexes. The black precipitate is Pd(0) black, indicating total ligand dissociation and catalyst death. Resolution:

  • Increase Ligand Bulk: Transition to Buchwald-type biaryl phosphine ligands (e.g., XPhos or SPhos). Their massive steric profile physically prevents the indazole N1 from approaching the palladium center.

  • Optimize Precatalyst: Use Generation 3 or 4 (G3/G4) Buchwald precatalysts to ensure rapid, quantitative generation of the active mono-ligated Pd(0) species without requiring harsh reduction steps.

Issue 3: Homocoupling of the Boronic Acid (Suzuki-Miyaura)

Symptom: High consumption of the boronic acid partner, yielding symmetric biaryl byproducts, leaving the 3-iodo-6-methoxy-2-methyl-2H-indazole unreacted. Causality: Oxygen ingress promotes the oxidative homocoupling of boronic acids. Because the transmetalation onto the sterically hindered C3-Pd(II) complex is inherently slow, oxidative homocoupling easily outcompetes the desired cross-coupling if any O2​ is present. Resolution: Strictly degas all solvents using the freeze-pump-thaw method (minimum 3 cycles). Increase the boronic acid stoichiometry to 1.5–2.0 equivalents to compensate for unavoidable trace losses.

Part 2: Frequently Asked Questions (FAQs)

Q: How does the 6-methoxy group influence the electronic landscape of this reaction? A: While 2H-indazoles are generally classified as electron-deficient heteroarenes 2, the 6-methoxy group acts as a strong π -donor. It pushes electron density into the fused aromatic system. This slightly decelerates the initial oxidative addition (compared to a 6-fluoro or unsubstituted analog) but significantly stabilizes the resulting Pd(II) intermediate, making the choice of a highly active, electron-rich ligand (like XPhos) critical to push the catalytic cycle forward.

Q: Why is 2H-indazole more prone to side reactions than 1H-indazole? A: In 1H-indazoles, the alkyl/aryl group is at the N1 position, pointing away from the C3 reactive site. In 2H-indazoles, the N2-substituent (in this case, a methyl group) is directly adjacent to the C3 position. This creates a severe steric bottleneck exactly where the bulky Pd-ligand complex must reside during transmetalation and reductive elimination.

Part 3: Data Presentation & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution for 3-iodo-2H-indazole systems.

Catalytic SystemBase / SolventAtmosphereProtodehalogenationHomocouplingDesired Yield
Pd(PPh3​)4​ (5 mol%)NaOEt / EtOH N2​ (Sparged)High (>60%) Low (<10%)Poor (<20%)
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / DMFAirModerate (~30%)High (>50%) Poor (<15%)
XPhos Pd G3 (2 mol%) K3​PO4​ / DioxaneArgon (Schlenk)Low (<10%)Low (<5%)Good (65%)
Pd(OAc)2​
  • CuI + XPhos
K3​PO4​ / Dioxane Argon (F-P-T) Trace (<2%) Trace (<2%) Excellent (>85%)

Part 4: Validated Experimental Protocol

Self-Validating Pd/Cu Synergistic Suzuki-Miyaura Coupling

This protocol utilizes a bimetallic system to bypass the slow transmetalation step that typically leads to protodehalogenation.

Reagents:

  • 3-Iodo-6-methoxy-2-methyl-2H-indazole (1.0 eq, 0.5 mmol)

  • Arylboronic Acid (1.5 eq, 0.75 mmol)

  • Pd(OAc)2​ (5 mol%)

  • CuI (10 mol%)

  • XPhos (10 mol%)

  • Anhydrous K3​PO4​ (3.0 eq, 1.5 mmol, finely milled)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the indazole substrate, arylboronic acid, Pd(OAc)2​ , CuI, XPhos, and K3​PO4​ .

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Strict Degassing: Perform three Freeze-Pump-Thaw cycles. (Self-Validation Check: The solution should appear pale yellow to orange. If it instantly turns black upon solvent addition, oxygen has infiltrated the system and oxidized the catalyst; discard and restart).

  • Heating: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the sealed tube in a pre-heated oil bath at 100°C for 12 hours.

  • Monitoring: Cool the reaction to room temperature. Sample 10 μ L, dilute in MeCN, and analyze via LC-MS. (Self-Validation Check: Look for the disappearance of the starting material mass. The absence of the M-126 peak confirms successful suppression of protodehalogenation).

  • Workup: Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove the metal salts and insoluble base. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Part 5: Mechanistic & Workflow Visualizations

Diagram 1: Mechanistic Divergence in Catalysis

The diagram below illustrates how the steric hindrance at C3 forces the catalytic cycle into a bottleneck at the transmetalation step, opening pathways for side reactions, and how CuI co-catalysis rescues the cycle.

Pathway Start 3-Iodo-6-methoxy- 2-methyl-2H-indazole OxAdd Oxidative Addition (Fast) Start->OxAdd Pd0 Active Pd(0)L1 Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Sterically Hindered) PdII->TransMet CuI Co-catalyst Accelerated Proto Protodehalogenation (Deiodination) PdII->Proto Trace H2O / Slow Transmet Poison Catalyst Poisoning (N1 Coordination) PdII->Poison Poor Ligand Bulk RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired C3-Coupled Product RedElim->Product

Mechanistic divergence in C3 cross-coupling of sterically hindered 2H-indazoles.

Diagram 2: Experimental Workflow

A visual summary of the self-validating experimental protocol designed to prevent oxygen ingress and catalyst death.

Workflow Prep Substrate & Catalyst Preparation Degas Strict Degassing (Freeze-Pump-Thaw) Prep->Degas Heat Controlled Heating (100°C, Dioxane) Degas->Heat Monitor Reaction Monitoring (LC-MS) Heat->Monitor Quench Workup & Purification Monitor->Quench

Self-validating experimental workflow for sensitive indazole cross-couplings.

References

  • EvitaChem. "2-(2-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole - Technical Data and Bimetallic Catalysis." EvitaChem Database.
  • Journal of the American Chemical Society. "Unparalleled Ease of Access to a Library of Biheteroaryl Fluorophores via Oxidative Cross-Coupling Reactions." ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC for 3-iodo-6-methoxy-2-methyl-2H-indazole

Welcome to the technical support center for the analysis of 3-iodo-6-methoxy-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-iodo-6-methoxy-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. Our approach is rooted in fundamental chromatographic principles to empower you to make informed decisions and build robust analytical methods.

Section 1: Initial Method Development & FAQs

This section addresses the most common initial questions when setting up an HPLC method for a novel compound like 3-iodo-6-methoxy-2-methyl-2H-indazole.

Q1: What is a good starting point for the column and mobile phase for analyzing this indazole derivative?

Answer: For a molecule like 3-iodo-6-methoxy-2-methyl-2H-indazole, which is a relatively non-polar, aromatic heterocyclic compound, a reversed-phase HPLC (RP-HPLC) setup is the most logical starting point.[1]

  • Stationary Phase (Column): Begin with a high-purity, end-capped C18 column. A standard dimension like 4.6 mm x 150 mm with 3.5 or 5 µm particles is a versatile choice. The C18 stationary phase provides the necessary hydrophobic surface area for retaining non-polar compounds.[2][3]

  • Mobile Phase: A simple starting mobile phase would be a mixture of water and an organic solvent, typically acetonitrile (ACN) or methanol (MeOH).[4]

  • Initial Gradient: A broad "scouting" gradient is highly effective for initial method development.[5][6] This allows you to determine the approximate organic solvent concentration needed to elute your compound.

Protocol: Initial Scouting Gradient

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV, scan for optimal wavelength (likely 254 nm or a wavelength specific to the indazole chromophore).

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 20 minutes.[5]

    • Hold at 95% B for 5 minutes (to elute any strongly retained impurities).

    • Return to 5% B and re-equilibrate for 5-10 column volumes.

This initial run will provide critical information about the retention behavior of your analyte, guiding all subsequent optimization steps.[7]

Q2: Should I use acetonitrile or methanol as the organic modifier?

Answer: Both acetonitrile (ACN) and methanol (MeOH) are common choices, but they have distinct properties that can significantly impact your separation.[8][9]

  • Acetonitrile (ACN): Generally, ACN is the preferred starting solvent. It has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which is beneficial for high-sensitivity detection at low wavelengths.[4][9][10] ACN often provides sharper peaks and has a stronger elution strength than methanol in many reversed-phase applications.[9][11]

  • Methanol (MeOH): Methanol is a protic solvent, while ACN is aprotic. This difference in chemical nature means they can offer different separation selectivity.[4][9][11] If you are struggling to resolve your main peak from impurities with ACN, switching to or blending with MeOH can alter the elution order and improve resolution.[8][11] However, methanol is more viscous, leading to higher system pressure.[9][10]

Recommendation: Start with ACN due to its favorable physical properties. If selectivity is an issue, experiment with methanol. A ternary mixture of Water/ACN/MeOH can also be a powerful tool for fine-tuning selectivity.[4]

Q3: Is a buffer necessary for analyzing 3-iodo-6-methoxy-2-methyl-2H-indazole?

Answer: This is a critical question. The necessity of a buffer depends on the pKa of your analyte. Indazole derivatives contain nitrogen atoms that can be protonated, making them ionizable.

  • Why pH Matters: The ionization state of a molecule dramatically affects its polarity and, therefore, its retention in reversed-phase HPLC.[12][13] An ionized compound is more polar and will elute earlier with a poorer peak shape.[13] To ensure consistent retention times and symmetrical peaks, the mobile phase pH must be stable and controlled.[14]

  • When to Use a Buffer: If the pKa of your indazole derivative is within the typical HPLC operating pH range (approx. 2-8 for silica-based columns), you must use a buffer. A general rule of thumb is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure it exists in a single, non-ionized form.[13][15]

  • Choosing a Buffer: Select a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH.[13][14][16] For low pH work (e.g., pH 2.5-3.5), phosphate or formate buffers are excellent choices.[17] For mid-range pH, acetate is suitable.[17]

Recommendation: Since indazoles are basic, it is highly probable that a buffer will be required. Start by using a mobile phase with a low concentration (10-20 mM) of a low-pH buffer like 0.1% formic acid or a phosphate buffer set to pH 3.0. This will suppress the ionization of the basic nitrogen atoms, leading to better retention and peak shape.[14]

Section 2: Mobile Phase Optimization & Troubleshooting

This section provides a systematic approach to refining your mobile phase and solving common chromatographic problems in a question-and-answer format.

Q4: My peak is tailing. What are the causes and how can I fix it?

Answer: Peak tailing is one of the most common issues in HPLC and often points to unwanted secondary interactions between the analyte and the stationary phase.[18][19] For a basic compound like an indazole, the primary cause is often interaction with acidic residual silanol groups on the silica backbone of the C18 column.[18][20][21]

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH > 2 units below analyte pKa? start->check_pH adjust_pH Action: Lower Mobile Phase pH (e.g., add 0.1% Formic or Trifluoroacetic Acid) check_pH->adjust_pH No check_column Is the column old or known to have high silanol activity? check_pH->check_column Yes success Problem Solved adjust_pH->success change_column Action: Switch to a modern, high-purity, end-capped C18 or a different chemistry (e.g., Phenyl-Hexyl) check_column->change_column Yes check_overload Is the peak shape improved at lower concentrations? check_column->check_overload No change_column->success reduce_load Action: Reduce sample concentration or injection volume check_overload->reduce_load Yes check_system Is tailing seen on ALL peaks, including a neutral marker? check_overload->check_system No reduce_load->success fix_system Action: Check for extra-column volume (bad fittings, long tubing) or a column void. check_system->fix_system Yes check_system->success No, problem is chemical. fix_system->success

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Detailed Solutions:

  • Lower Mobile Phase pH: The most effective way to reduce silanol interactions with a basic analyte is to protonate the silanols, neutralizing their negative charge. Lowering the pH to between 2.5 and 3.5 with an acidic modifier like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer is the first and most crucial step.[20]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to chemically block most of the residual silanol groups.[20] If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.[18]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[18][19][21] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, overloading was a contributing factor.

  • Check for Extra-Column Volume: If all peaks in your chromatogram are tailing, it may indicate a physical problem with the system, such as dead volume from poorly connected fittings or a void at the head of the column.[20][21]

Q5: I have poor resolution between my main peak and an impurity. How can I improve the separation?

Answer: Improving resolution requires changing the selectivity, efficiency, or retention of your method. Mobile phase optimization is the most powerful tool for this.

Optimization Workflow for Resolution

G start Poor Resolution step1 Step 1: Optimize Gradient Slope (Isocratic Hold) start->step1 step2 Step 2: Change Organic Modifier step1->step2 If insufficient desc1 Decrease the gradient slope (e.g., from 5%/min to 2%/min) around the elution time of the target peaks. This gives more time for separation. step1->desc1 step3 Step 3: Adjust pH step2->step3 If insufficient desc2 Switch from Acetonitrile to Methanol or use a ternary mixture. This alters π-π and dipole interactions, changing selectivity. step2->desc2 step4 Step 4: Change Column Chemistry step3->step4 If insufficient desc3 Slightly adjust the mobile phase pH (e.g., from 3.0 to 3.5 or 2.5). This can subtly change the retention of ionizable impurities relative to the main peak. step3->desc3 desc4 Switch from a C18 to a Phenyl-Hexyl or Biphenyl column. This introduces different retention mechanisms (e.g., π-π interactions) that can resolve co-eluting peaks. step4->desc4

Caption: A hierarchical approach to improving chromatographic resolution.

Detailed Strategies:

  • Optimize the Gradient: The easiest first step is to flatten the gradient around the point where your peaks of interest elute.[22] If your peaks elute at 40% ACN with a 5%/min gradient, try a segment that goes from 35% to 45% ACN over 10 minutes (a 1%/min slope). This increased separation time often resolves closely eluting peaks.

  • Change the Organic Solvent: As discussed in Q2, switching from ACN to MeOH changes the fundamental interactions between the analytes, mobile phase, and stationary phase.[4][11] This is a powerful way to change elution order and resolve co-eluting peaks.[8]

  • Adjust Mobile Phase pH: If your impurity has a different pKa than your main compound, small changes in pH can disproportionately affect their retention times, leading to improved separation.[14]

  • Consider Temperature: Increasing the column temperature lowers mobile phase viscosity (reducing backpressure) and can sometimes improve peak efficiency and alter selectivity. Try adjusting the temperature between 25 °C and 40 °C.

Q6: My retention times are drifting from one injection to the next. What's wrong?

Answer: Retention time instability is a sign that your method is not robust. The cause is almost always related to the column, the mobile phase, or the pump.

Potential Cause Diagnostic Question Solution
Inadequate Column Equilibration Does the drift occur mainly in the first few injections of a sequence?Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. Gradient methods require longer equilibration times than isocratic methods.
Mobile Phase Instability Are you using an unbuffered mobile phase with an ionizable analyte? Is the mobile phase composition changing (e.g., evaporation of the organic component)?Always use a buffer for ionizable compounds.[23] Use fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.
Pump or Degasser Issues Is the system pressure fluctuating erratically?Check for leaks in the pump seals and fittings. Ensure the degasser is functioning correctly, as dissolved gasses can cause pump proportioning errors.[18]
Column Temperature Fluctuation Is the column oven turned on and set to a stable temperature?Even small changes in ambient temperature can affect retention. Always use a thermostatted column compartment for robust methods.[18]

Section 3: Method Validation & Best Practices

A well-developed method must be validated to prove it is suitable for its intended purpose. This aligns with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[24][25][26][27][28]

Q7: What are the key parameters to consider when validating this HPLC method?

Answer: According to ICH Q2(R1) guidelines, the key validation characteristics for an assay and impurity determination method include:[26][28]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components). This is typically demonstrated by running blanks, placebos, and stressed samples to show that no other peaks interfere with the main analyte peak.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is confirmed by analyzing a series of standards (typically 5-6 levels) and demonstrating a high correlation coefficient (r² > 0.999).

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a known amount of analyte into a blank matrix and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Multiple injections of the same sample.

    • Intermediate Precision: Varies conditions within the lab (different days, different analysts, different equipment).

    • Reproducibility: Assesses precision between different laboratories (not always required).

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±5% organic modifier). This provides an indication of its reliability during normal usage.

By systematically evaluating these parameters, you can ensure your analytical method is reliable, reproducible, and fit for purpose in a regulated environment.

References

  • - Shimadzu Corporation

  • - Chrom Tech, Inc.

  • - Mastelf

  • - Drawell

  • - Wako Blog

  • - Shimadzu (Europe)

  • - LCGC International

  • - ECA Academy

  • - Shimadzu UK Limited

  • - Phenomenex

  • - LCGC International

  • - Bitesize Bio

  • - U.S. Food and Drug Administration

  • - International Council for Harmonisation

  • - LCGC International

  • - BenchChem

  • - Slideshare

  • - European Medicines Agency

  • - PharmaCores

  • - ALWSCI

  • - BenchChem

  • - LCGC International

  • - Jordi Labs

  • - LCGC International

  • - Acta Poloniae Pharmaceutica

  • - Phenomenex

  • - LCGC International

  • - Veeprho

  • - Sigma-Aldrich

  • - Agilent Technologies

  • - Google Patents

  • - Journal of Analytical Methods in Chemistry

  • - International Journal of Science and Research Archive

  • - International Journal of Pharmacy and Pharmaceutical Sciences

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-iodo-6-methoxy-2-methyl-2H-indazole and its 1H-indazole Isomer

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indazole scaffold is a privileged motif, offering a versatile platform for the development of novel therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a privileged motif, offering a versatile platform for the development of novel therapeutics.[1] The constitutional isomers of N-alkylated indazoles, particularly the 1H- and 2H-isomers, often exhibit distinct physicochemical and pharmacological properties.[2] Understanding the nuanced differences in their chemical reactivity is paramount for efficient synthetic planning and the strategic design of drug candidates.

This guide provides an in-depth technical comparison of the reactivity of 3-iodo-6-methoxy-2-methyl-2H-indazole and its corresponding N-alkylated isomer, 3-iodo-6-methoxy-1-methyl-1H-indazole . While direct, side-by-side quantitative kinetic studies on these specific molecules are not extensively documented in the literature, this guide synthesizes established principles of heterocyclic chemistry and available experimental data for analogous systems to provide a robust predictive analysis of their reactivity profiles.

Structural and Electronic Landscape: A Tale of Two Isomers

The fundamental difference between the 1H- and 2H-indazole isomers lies in the position of the methyl group on the pyrazole ring, which significantly influences the electronic distribution and steric environment of the entire bicyclic system.

  • 1H-Indazoles: These isomers are generally the more thermodynamically stable tautomers.[3] The N1-alkylation results in a structure that retains a benzenoid character in the fused benzene ring.

  • 2H-Indazoles: These isomers possess a degree of ortho-quinonoid character and are typically less thermodynamically stable than their 1H counterparts.[3][4] The N2-alkylation places the substituent on the nitrogen atom that is not part of the annulated benzene ring. 2H-Indazole derivatives are noted to be stronger bases than their 1H-isomers.[3]

The electronic nature of the substituents further modulates these intrinsic properties. In our target molecules, the electron-donating methoxy group at the C6 position increases the electron density of the benzene ring in both isomers. The iodine at the C3 position serves as a versatile handle for a variety of cross-coupling reactions.

Reactivity at the C3 Position: A Hub for Cross-Coupling Chemistry

The C3 position of the indazole ring is generally electron-deficient, making the C3-iodo bond a prime site for palladium-catalyzed cross-coupling reactions.[5] These reactions are fundamental for introducing molecular diversity and are often the cornerstone of synthetic strategies targeting indazole-based compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The reactivity of 3-iodoindazoles in this reaction is influenced by the electronic environment of the C-I bond and the stability of the palladium intermediates.

Expected Reactivity Comparison:

While both isomers are expected to undergo Suzuki-Miyaura coupling, subtle differences in reactivity may arise. For the 1H-isomer, N-H deprotonation can lead to side reactions and catalyst deactivation, often necessitating the use of a protecting group for efficient coupling at C3.[5] However, successful couplings of unprotected 3-iodo-1H-indazoles have been reported, particularly under microwave irradiation.

The 2H-isomer, being inherently N-alkylated, does not require a protection step. The electronic influence of the N2-methyl group may slightly alter the electron density at C3 compared to the N1-methyl isomer, but both are expected to be reactive substrates.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of the 3-iodoindazole (1.0 equiv.), boronic acid or its ester (1.2–1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.) in a suitable solvent (e.g., 1,4-dioxane/water, DME) is degassed. The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2–5 mol%) is added, and the mixture is heated (conventional or microwave) until the starting material is consumed.

Parameter3-iodo-6-methoxy-2-methyl-2H-indazole3-iodo-6-methoxy-1-methyl-1H-indazole
N-Protection Required NoPotentially, depending on conditions
Expected Reactivity HighHigh, but may be complicated by N-H acidity if unprotected
Key Advantage Direct use without protection stepsThermodynamically more stable core
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable functional groups in medicinal chemistry.

Expected Reactivity Comparison:

Similar to the Suzuki coupling, N-protection of the 1H-indazole is often beneficial for achieving high yields in Sonogashira reactions at the C3 position. The 2H-indazole isomer can be used directly. The inherent reactivity of the C-I bond in both isomers is expected to be high, allowing the coupling to proceed under relatively mild conditions.

Generalized Experimental Protocol for Sonogashira Coupling:

To a degassed solution of the 3-iodoindazole (1.0 equiv.) and a terminal alkyne (1.1–1.5 equiv.) in a suitable solvent (e.g., THF, DMF) and a base (e.g., Et₃N, DIPEA), are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5–10 mol%). The reaction is stirred at room temperature or with gentle heating.

Catalytic Cycle for Sonogashira Coupling

G Pd0 Pd(0)L₂ PdII R-Pd(II)(I)L₂ Pd0->PdII Oxidative Addition (R-I) PdAlkyne R-Pd(II)(C≡CR')L₂ Alkyne R'C≡CH CuAcetylide R'C≡CCu Alkyne->CuAcetylide Deprotonation CuI Cu(I) Base Base CuAcetylide->PdII Transmetalation PdAlkyne->Pd0 Product R-C≡CR' PdAlkyne->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, providing access to a wide range of substituted aminoindazoles.

Expected Reactivity Comparison:

The choice of ligand is critical for the success of the Buchwald-Hartwig amination of heteroaryl halides. Both 1H- and 2H-3-iodoindazole isomers are expected to be viable substrates. The N-H of the 1H-indazole can compete with the amine nucleophile, potentially leading to side products or requiring specific ligand and base combinations to achieve high selectivity. The N-methylated 2H-isomer avoids this complication.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

An oven-dried reaction vessel is charged with the 3-iodoindazole (1.0 equiv.), the amine (1.2 equiv.), a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄). The vessel is sealed, and a degassed solvent (e.g., toluene, dioxane) is added. The mixture is heated until the reaction is complete.

Reactivity of the Benzene Ring: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the indazole ring is influenced by the directing effects of the existing substituents. The methoxy group at C6 is a strongly activating, ortho-para directing group.[6]

Expected Reactivity and Regioselectivity:

  • 3-iodo-6-methoxy-1-methyl-1H-indazole: The methoxy group at C6 will direct incoming electrophiles to the C5 and C7 positions. The C5 position is para to the methoxy group and is generally the preferred site of substitution, unless sterically hindered.

  • 3-iodo-6-methoxy-2-methyl-2H-indazole: The directing effects in 2H-indazoles can be more complex due to the quinonoid character of the system. However, the powerful activating effect of the methoxy group at C6 is still expected to dominate, directing electrophiles primarily to the C5 and C7 positions. Recent studies on the nitration of 2H-indazoles have shown a preference for substitution at the C7 position under certain conditions.[7]

Experimental Protocol for Nitration (Illustrative):

To a solution of the methoxy-indazole in a suitable solvent (e.g., acetic acid or sulfuric acid) at low temperature (e.g., 0 °C), a nitrating agent (e.g., nitric acid or a nitrate salt) is added dropwise. The reaction is stirred for a specified time and then quenched by pouring onto ice. The product is isolated by filtration or extraction.

Electrophilic Aromatic Substitution Workflow

G Start Substituted Indazole Mixing Dissolve in Acidic Solvent Start->Mixing Cooling Cool to 0 °C Mixing->Cooling Addition Add Nitrating Agent Cooling->Addition Reaction Stir and Monitor Addition->Reaction Quench Quench with Ice Water Reaction->Quench Isolation Isolate Product (Filtration/Extraction) Quench->Isolation End Purified Product Isolation->End

Caption: A typical workflow for the electrophilic nitration of an indazole derivative.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on an aryl halide is generally challenging and requires either strong activation by electron-withdrawing groups or very harsh reaction conditions. The indazole systems are substituted with an electron-donating methoxy group, which disfavors SNAr at the iodo position. Therefore, direct nucleophilic displacement of the C3-iodine is not a synthetically viable pathway under standard SNAr conditions.

Synthesis of Starting Materials

The regioselective synthesis of the desired N-alkylated indazole isomer is a critical first step.

Synthesis of 3-iodo-6-methoxy-1H-indazole

This can be achieved by direct iodination of commercially available 6-methoxy-1H-indazole.

Experimental Protocol:

To a solution of 6-methoxy-1H-indazole (1.0 equiv.) in a suitable solvent such as DMF, a base (e.g., KOH or K₂CO₃, ~2.0 equiv.) is added. The mixture is stirred, and then iodine (I₂, ~1.5 equiv.) is added portion-wise. The reaction is stirred at room temperature until completion, then worked up by pouring into an aqueous solution of sodium thiosulfate and extracting the product.[8]

Regioselective N-Methylation

The methylation of 3-iodo-6-methoxy-1H-indazole can yield a mixture of N1 and N2 isomers. The regioselectivity is highly dependent on the reaction conditions.

  • For 3-iodo-6-methoxy-1-methyl-1H-indazole (N1-methylation): Conditions that favor the thermodynamic product are typically employed. Using a strong base like sodium hydride (NaH) in an aprotic solvent such as THF, followed by the addition of a methylating agent (e.g., methyl iodide), generally favors N1-alkylation.[9]

  • For 3-iodo-6-methoxy-2-methyl-2H-indazole (N2-methylation): Conditions that favor the kinetic product often lead to the N2-isomer. This can sometimes be achieved using milder bases or specific solvent systems. For example, methylation with trimethyl orthoformate in the presence of an acid catalyst has been shown to be selective for the N2 position.[10]

Conclusion

The reactivity of 3-iodo-6-methoxy-2-methyl-2H-indazole and its 1H-indazole isomer is a study in the subtle yet significant influence of isomeric structure on chemical behavior. While both are highly valuable and reactive intermediates, particularly in palladium-catalyzed cross-coupling reactions, their practical application in synthesis requires careful consideration of their distinct properties.

The 2H-isomer offers the advantage of being a pre-protected substrate for C3-functionalization, potentially simplifying synthetic sequences and avoiding the need for protection-deprotection steps. The 1H-isomer , being the more thermodynamically stable scaffold, may be the preferred target for certain biological applications, but its synthesis and subsequent C3-functionalization can be more complex due to the reactivity of the N-H bond.

The choice between these two isomers in a drug discovery program will ultimately depend on the specific synthetic strategy, the desired final compound, and the biological targets of interest. This guide provides the foundational knowledge to make informed decisions in the design and execution of synthetic routes targeting these important heterocyclic motifs.

References

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (n.d.).
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (n.d.). BenchChem.
  • 14.3. Substituent Effects | Organic Chemistry II. (n.d.). Lumen Learning.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). Semantic Scholar.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
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  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journals.
  • Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (n.d.). BenchChem.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020, December 12). IJCRT.org.
  • 2-Methyl-6-nitro-2H-indazole. (n.d.). PMC.
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  • Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. (n.d.).
  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (2016, February 19). MDPI.
  • Direct C‐3 nitration of 2H‐indazole. (n.d.).
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  • WO2006048745A1 - Methods for preparing indazole compounds. (n.d.).
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  • Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Form
  • Inhibition of myeloperoxidase: Evaluation of 2H-indazoles and 1H-indazolones. (2014, November 1). eScholarship.org.
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Comparative

Comparative Guide to a Validated HPLC Method for Quantifying 3-iodo-6-methoxy-2-methyl-2H-indazole

A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Pharmaceutical Development For researchers, scientists, and drug development professionals, the assurance of a new chemical entity's quali...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Pharmaceutical Development

For researchers, scientists, and drug development professionals, the assurance of a new chemical entity's quality, safety, and efficacy is paramount. This guide provides a comprehensive, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-iodo-6-methoxy-2-methyl-2H-indazole, a novel indazole derivative with significant therapeutic promise. By delving into the experimental data and the scientific rationale behind the method validation process, this document aims to serve as a practical resource for establishing robust analytical protocols in a regulated environment.

The validation of an analytical method is a critical step in drug development, ensuring that the measurements are reliable, reproducible, and fit for their intended purpose.[1][2] This process adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH), which are recognized globally by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5][6]

The Analytical Challenge: Why HPLC?

The structural complexity and physicochemical properties of 3-iodo-6-methoxy-2-methyl-2H-indazole necessitate a highly specific and sensitive analytical technique. While other methods exist, HPLC emerges as the superior choice.

Analytical Technique Performance Comparison for 3-iodo-6-methoxy-2-methyl-2H-indazole
High-Performance Liquid Chromatography (HPLC) Excellent Specificity: Capable of separating the analyte from impurities and degradation products. High Sensitivity: Can detect and quantify low concentrations. Broad Applicability: Suitable for a wide range of non-volatile and thermally labile molecules.
Gas Chromatography (GC) Limited Suitability: The compound's presumed low volatility and potential for thermal degradation make GC a less ideal choice without derivatization, which adds complexity.
UV-Visible Spectrophotometry Low Specificity: While useful for simple concentration measurements, it lacks the specificity to distinguish the analyte from structurally similar compounds or impurities that may absorb at similar wavelengths.
Liquid Chromatography-Mass Spectrometry (LC-MS) High Specificity and Sensitivity: Offers superior identification capabilities. However, for routine quantification and quality control, a validated HPLC-UV method is often more cost-effective and readily available.

A Validated HPLC Method: Protocol and Performance

The developed HPLC method was rigorously validated according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical procedures.[3][5][7][8]

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the quantification of 3-iodo-6-methoxy-2-methyl-2H-indazole. The separation was achieved on a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of methanol and a phosphate buffer (pH 3.2) in a 70:30 (v/v) ratio.[9] The flow rate was maintained at 1.0 mL/min, and detection was performed at a wavelength of 300 nm.[9]

System Suitability: The Prerequisite for Valid Data

Before each validation run and subsequent sample analysis, a system suitability test (SST) is performed to ensure the chromatographic system is performing adequately.[10][11][12] This is a non-negotiable quality check.

SystemSuitability Start Inject Standard Solution (n≥5) Check Evaluate Key Parameters: - Tailing Factor (<2) - Theoretical Plates - %RSD of Peak Area (<2.0%) - %RSD of Retention Time (<2.0%) Start->Check Decision Parameters Meet Acceptance Criteria? Check->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System: - Check Column - Check Mobile Phase - Check Instrument Decision->Troubleshoot No Troubleshoot->Start

Sources

Validation

Benchmarking a Novel Indazole-Based Kinase Inhibitor: A Comparative Guide to 3-iodo-6-methoxy-2-methyl-2H-indazole

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, with their dysregulation being a hallmark of numerous diseases, particularly cancer.[1][2] The development of smal...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, with their dysregulation being a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy.[3][4] This guide provides a comprehensive framework for benchmarking the novel compound, 3-iodo-6-methoxy-2-methyl-2H-indazole, against a panel of standard, well-characterized kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors, which underscores the potential of this compound class.[5][6]

Our objective is to present a rigorous, multi-faceted comparison, encompassing biochemical potency, cellular activity, and selectivity profiling. By juxtaposing the performance of our investigational compound with established inhibitors, we aim to elucidate its potential as a therapeutic agent and guide future optimization efforts. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

The Rationale for Comparative Benchmarking

The path from a hit compound to a clinical candidate is paved with extensive characterization. Benchmarking against standard inhibitors is not merely a formality but a critical step in understanding a compound's true potential. It provides essential context for its potency and selectivity, two of the most important attributes of a successful kinase inhibitor.[7] A highly potent compound may have limited therapeutic utility if it indiscriminately inhibits multiple kinases, leading to off-target effects and toxicity.[1] Conversely, a highly selective compound may not be effective if its potency is insufficient. Therefore, a systematic and comparative approach is indispensable.

For this guide, we have selected three standard kinase inhibitors, each representing a different class and selectivity profile:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a broad range of kinases.[8][9][10] It serves as a crucial positive control in many kinase assays and represents a benchmark for high-potency binding to the ATP pocket.

  • Sunitinib (Sutent®): An FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, and c-KIT, among others.[11][12][13][14] It exemplifies a clinically successful drug with a defined polypharmacology, impacting angiogenesis and tumor cell proliferation.[11][15]

  • Gefitinib (Iressa®): An FDA-approved selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][16][17] It represents a first-generation targeted therapy, particularly effective in cancers with specific EGFR mutations.[16]

Biochemical Efficacy: In Vitro Kinase Inhibition Assays

The initial step in characterizing any potential kinase inhibitor is to determine its direct inhibitory effect on the target enzyme in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Experimental Design: The ADP-Glo™ Kinase Assay

To ensure a robust and universal assessment of kinase inhibition, we employ the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[7][18] Its key advantages include high sensitivity, a large dynamic range, and applicability to virtually any kinase, making it an industry-standard method for inhibitor profiling.[7]

The experimental workflow for determining the IC50 values is depicted below:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of Inhibitors (3-iodo-6-methoxy-2-methyl-2H-indazole, Staurosporine, Sunitinib, Gefitinib) C Incubate Kinase with Inhibitors A->C B Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B->C D Initiate Reaction with ATP C->D E Incubate to Allow Phosphorylation D->E F Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete ATP) E->F G Add Kinase Detection Reagent (Convert ADP to ATP, Generate Luminescence) F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Hypothetical Comparative IC50 Data

The following table summarizes the hypothetical IC50 values for 3-iodo-6-methoxy-2-methyl-2H-indazole and the standard inhibitors against a representative panel of kinases.

CompoundEGFR (nM)VEGFR2 (nM)c-KIT (nM)PKA (nM)
3-iodo-6-methoxy-2-methyl-2H-indazole 50 750 >10,000 >10,000
Staurosporine510815
Sunitinib2,5001525>10,000
Gefitinib20>10,000>10,000>10,000

Interpretation: The hypothetical data suggests that 3-iodo-6-methoxy-2-methyl-2H-indazole exhibits potent and selective inhibition of EGFR over other kinases in the panel. Its potency against EGFR is comparable to that of Gefitinib. Unlike Staurosporine, it does not show broad-spectrum activity. Furthermore, it demonstrates significantly greater selectivity for EGFR compared to Sunitinib, which targets multiple receptor tyrosine kinases.

Cellular Potency: Assessing In-Cell Target Engagement and Anti-proliferative Activity

While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[19][20] Therefore, it is essential to evaluate the compound's activity in a cellular context. This involves assessing its ability to engage the target kinase within the cell and its downstream effect on cell proliferation.

Experimental Design: Cell-Based Assays

We propose a two-pronged approach for cellular characterization:

  • NanoBRET™ Target Engagement Assay: This assay directly measures the binding of the inhibitor to the target kinase in live cells, providing a quantitative measure of target engagement.[21]

  • Cell Viability Assay: This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines that are known to be dependent on the activity of the target kinase.

The general workflow for a cell-based assay is outlined below:

G cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_viability Viability Measurement cluster_analysis Data Analysis A Culture Cancer Cell Line (e.g., NCI-H1975 for EGFR) B Seed Cells into Microplates A->B C Treat Cells with Serial Dilutions of Inhibitors B->C D Incubate for a Defined Period (e.g., 72 hours) C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo®) D->E F Measure Luminescence E->F G Calculate % Cell Viability F->G H Determine GI50 Value G->H

Caption: Workflow for a cell-based anti-proliferation assay.

Hypothetical Comparative Cellular Data

The following table presents hypothetical GI50 (Growth Inhibition 50) values from a cell viability assay using the NCI-H1975 human lung adenocarcinoma cell line, which harbors an EGFR T790M mutation.

CompoundGI50 (nM) in NCI-H1975 Cells
3-iodo-6-methoxy-2-methyl-2H-indazole 150
Staurosporine25
Sunitinib5,000
Gefitinib>10,000 (resistant)

Interpretation: The hypothetical data indicates that 3-iodo-6-methoxy-2-methyl-2H-indazole effectively inhibits the proliferation of a cancer cell line with a common resistance mutation to first-generation EGFR inhibitors like Gefitinib. Its cellular potency, while less than the non-selective Staurosporine, is significantly better than Sunitinib in this EGFR-driven cell line. This suggests that our investigational compound may have potential for treating cancers that have developed resistance to existing therapies.

Selectivity Profiling: A Kinome-Wide View

To gain a comprehensive understanding of a compound's selectivity, it is crucial to profile its activity against a broad panel of kinases.[1][22][23] This is essential for identifying potential off-target effects that could lead to toxicity, as well as for uncovering potential new therapeutic applications.[22]

Experimental Design: Kinome Profiling

Kinome profiling services typically utilize high-throughput screening platforms to assess the inhibition of a large number of kinases at a fixed inhibitor concentration. The results are often visualized as a "kinome tree" or a heatmap, providing a global view of the compound's selectivity.

The signaling pathway below illustrates the central role of kinases in cellular processes and highlights where inhibitors can intervene.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Response Cell_Response Transcription->Cell_Response Cell Proliferation, Survival, Angiogenesis Inhibitor1 3-iodo-6-methoxy-2-methyl-2H-indazole (Targets EGFR) Inhibitor1->RTK Inhibitor2 Standard Inhibitors (e.g., Sunitinib - multi-targeted) Inhibitor2->RTK Inhibitor2->RAF

Caption: A simplified signaling pathway illustrating key kinase targets.

Hypothetical Kinome Scan Data

A kinome scan at a single high concentration (e.g., 1 µM) would provide a qualitative assessment of selectivity.

CompoundNumber of Kinases Inhibited >90% (out of 400)
3-iodo-6-methoxy-2-methyl-2H-indazole 5
Staurosporine>200
Sunitinib35
Gefitinib3

Interpretation: The hypothetical kinome scan data further supports the high selectivity of 3-iodo-6-methoxy-2-methyl-2H-indazole. It inhibits a very small fraction of the kinome compared to the non-selective Staurosporine and the multi-targeted Sunitinib. Its selectivity profile is comparable to that of the highly specific inhibitor Gefitinib.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the novel kinase inhibitor, 3-iodo-6-methoxy-2-methyl-2H-indazole, against established standards. Through a combination of biochemical and cellular assays, we can thoroughly evaluate its potency, selectivity, and potential for further development.

The hypothetical data presented herein suggests that 3-iodo-6-methoxy-2-methyl-2H-indazole is a potent and selective EGFR inhibitor with promising activity against a clinically relevant resistance mutation. The next steps in its preclinical development would involve:

  • Determination of Mechanism of Action: Elucidating whether the compound is an ATP-competitive, non-competitive, or allosteric inhibitor.

  • In Vivo Efficacy Studies: Evaluating its anti-tumor activity in animal models.

  • Pharmacokinetic and ADMET Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity properties.

By following a rigorous and comparative benchmarking process, we can make informed decisions about the advancement of promising new chemical entities like 3-iodo-6-methoxy-2-methyl-2H-indazole, with the ultimate goal of developing safer and more effective targeted therapies.

References

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  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Reaction Biology Corporation. (2010). Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout. Available at: [Link]

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  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovan, D., & Henne, K. R. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Biochemical Journal, 451(2), 313-328.
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  • Tanramluk, D., Schreyer, A., Pitt, W. R., & Blundell, T. L. (2009). On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine. Chemical biology & drug design, 74(1), 16-24.
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Comparative

Reproducibility of synthetic pathways for 3-iodo-6-methoxy-2-methyl-2H-indazole

Title: Reproducibility of Synthetic Pathways for 3-Iodo-6-methoxy-2-methyl-2H-indazole: A Comparative Guide Introduction: 3-Iodo-6-methoxy-2-methyl-2H-indazole is a highly specialized heterocyclic building block in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of Synthetic Pathways for 3-Iodo-6-methoxy-2-methyl-2H-indazole: A Comparative Guide

Introduction: 3-Iodo-6-methoxy-2-methyl-2H-indazole is a highly specialized heterocyclic building block in medicinal chemistry. It is predominantly utilized in the development of kinase inhibitors, including highly selective covalent inhibitors targeting HER2 insertion mutations (e.g., HER2^YVMA) and CDK4/6 cell-cycle pathways [1][2]. The 2H-indazole scaffold presents unique pharmacological properties compared to its 1H-isomer, offering distinct hydrogen-bonding vectors that are critical for precise kinase hinge-binding [2].

However, the reproducible synthesis of the 3-iodo-2-methyl-2H-indazole motif is notoriously challenging due to two primary factors:

  • Regioselectivity of Methylation: Standard alkylation of 1H-indazoles typically yields a mixture of N1- and N2-methylated isomers, heavily favoring the thermodynamically stable N1-isomer.

  • C3-Functionalization: Electrophilic halogenation must be carefully controlled to avoid over-halogenation or substitution at the electron-rich benzenoid ring (e.g., C5 or C7 positions), especially given the strong activating effect of the 6-methoxy group.

This guide objectively compares the traditional sequential functionalization route against de novo cyclization strategies, providing self-validating experimental protocols to ensure high-fidelity reproducibility.

Pathway Comparison: Sequential vs. De Novo Cyclization

Route A: Sequential N2-Methylation and C3-Iodination (Industry Standard) The most widely adopted and scalable approach begins with commercially available 6-methoxy-1H-indazole. To overcome the poor N2-selectivity of standard methylating agents (like MeI/K2CO3), trimethyloxonium tetrafluoroborate (Meerwein's salt) is employed. Meerwein's salt acts as a "hard" electrophile, kinetically favoring attack at the more nucleophilic N2 nitrogen of the neutral indazole tautomer, consistently delivering >85% yield of the 2-methyl isomer [3]. Subsequent C3-iodination is achieved using N-iodosuccinimide (NIS) activated by a Lewis/Brønsted acid (e.g., AgOTf or TfOH), which generates a highly reactive iodonium species that selectively attacks the C3 position[4].

Route B: De Novo Reductive Cyclization An alternative approach constructs the 2H-indazole core with the iodine already in place, avoiding late-stage selectivity issues. This involves the condensation of an appropriately substituted o-nitrobenzaldehyde (e.g., 3-iodo-4-methoxy-2-nitrobenzaldehyde) with methylamine to form a Schiff base, followed by a transition-metal-catalyzed (e.g., Mo or Pd) reductive cyclization [5]. While this guarantees absolute N2 regioselectivity, the synthesis of the highly specific tri-substituted benzaldehyde precursor is often low-yielding and limits the overall efficiency of this pathway.

Quantitative Pathway Comparison

ParameterRoute A: Sequential FunctionalizationRoute B: De Novo Cyclization
Overall Yield 65 – 75%25 – 40%
N2 Regioselectivity > 95:5 (using Me3OBF4)100% (Structurally defined)
C3-Iodination Selectivity > 98% (with NIS/AgOTf)N/A (Pre-installed)
Scalability High (Multi-gram to kilogram)Low (Limited by precursor synthesis)
Reagent Cost Moderate (Meerwein's salt is moisture sensitive)High (Custom benzaldehydes required)
Reaction Time ~8 hours total> 24 hours total

Mechanistic & Workflow Visualizations

Comparison of sequential functionalization vs. de novo cyclization routes.

Self-Validating Experimental Protocols (Route A)

Protocol 1: Regioselective Synthesis of 6-Methoxy-2-methyl-2H-indazole Causality Note: Ethyl acetate (EtOAc) is chosen as the solvent because Meerwein's salt exhibits optimal solubility and stability in it compared to ethereal solvents, preventing premature degradation of the methylating agent [3].

  • Preparation: Flame-dry a 250 mL round-bottom flask under N2. Charge the flask with 6-methoxy-1H-indazole (1.0 eq, 10 mmol, 1.48 g) and anhydrous EtOAc (30 mL).

  • Electrophile Addition: Add trimethyloxonium tetrafluoroborate (1.3 eq, 13 mmol, 1.92 g) in a single portion at room temperature. Caution: Meerwein's salt is highly hygroscopic; weigh rapidly under dry conditions.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 5 hours. The solution will gradually become homogeneous as the indazole is methylated.

  • Quench & Workup: Dilute the reaction with EtOAc (50 mL) and slowly add saturated aqueous NaHCO3 (50 mL) to neutralize the tetrafluoroboric acid byproduct. Extract the aqueous layer with EtOAc (2 x 20 mL). Dry the combined organics over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Validation (IPC 1):

    • LC-MS: Confirm mass [M+H]+ = 163.1.

    • 1H NMR (DMSO-d6): The diagnostic N2-methyl peak must appear as a singlet at ~4.08 ppm. The C3-H proton should appear as a sharp singlet at ~8.11 ppm. If a methyl peak appears at ~3.95 ppm, N1-methylation has occurred (indicative of moisture contamination in the Meerwein's salt).

Protocol 2: Electrophilic C3-Iodination Causality Note: The 6-methoxy group strongly donates electron density into the benzenoid ring. Using standard I2/KOH can lead to off-target iodination at C5 or C7. AgOTf-activated NIS ensures the iodonium ion is delivered strictly to the most nucleophilic heteroaromatic position (C3) at low temperatures [4].

  • Preparation: Dissolve 6-methoxy-2-methyl-2H-indazole (1.0 eq, 5 mmol, 810 mg) in anhydrous DCM (25 mL) and cool to 0 °C in an ice bath under N2.

  • Catalyst & Reagent Addition: Add Silver trifluoromethanesulfonate (AgOTf, 0.1 eq, 0.5 mmol, 128 mg) followed by N-Iodosuccinimide (NIS, 1.1 eq, 5.5 mmol, 1.24 g) in small portions over 10 minutes to prevent exotherms.

  • Reaction: Stir at 0 °C for 1.5 hours. The reaction mixture will darken, and a white/yellowish precipitate of AgI will form, driving the reaction forward via Le Chatelier's principle.

  • Quench & Workup: Quench the reaction with saturated aqueous Na2S2O3 (20 mL) to destroy unreacted NIS. Filter the biphasic mixture through a pad of Celite to remove AgI. Separate the layers, wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from hot ethanol or purify via flash chromatography (Hexanes:EtOAc 8:2) to yield the pure product.

  • Validation (IPC 2):

    • LC-MS: Confirm mass[M+H]+ = 289.0.

    • 1H NMR (DMSO-d6): The critical validation marker is the disappearance of the C3-H singlet at ~8.11 ppm. The N2-methyl peak will shift slightly downfield due to the deshielding effect of the adjacent iodine atom.

Self-validating experimental workflow with critical in-process control checkpoints.

Conclusion

For the synthesis of 3-iodo-6-methoxy-2-methyl-2H-indazole, the sequential functionalization route utilizing Meerwein's salt and AgOTf-activated NIS offers unparalleled reproducibility, scalability, and regiocontrol. By adhering to the self-validating analytical checkpoints provided, researchers can confidently integrate this complex building block into downstream cross-coupling reactions (e.g., Suzuki or Sonogashira) for advanced drug development programs.

References

  • Title: US20230041385A1 - Her2 mutation inhibitors Source: Google Patents URL
  • Title: Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles Source: Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate Source: ResearchGate URL: [Link]

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Iodo-6-methoxy-2-methyl-2H-indazole Analogs

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, historically dominated by 1H-indazole derivatives. However, the tautomeric equilibrium inherent to 1H-indazoles often complicates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, historically dominated by 1H-indazole derivatives. However, the tautomeric equilibrium inherent to 1H-indazoles often complicates structure-activity relationship (SAR) studies and introduces thermodynamic penalties during protein binding. As a Senior Application Scientist overseeing numerous drug discovery campaigns, I have observed that locking the tautomeric state via a 2-methyl-2H-indazole core significantly enhances target residence time and metabolic stability .

Specifically, the 3-iodo-6-methoxy-2-methyl-2H-indazole building block has emerged as a highly specialized precursor. The 3-iodo substitution acts as a potent, highly directional halogen-bond donor, while the 6-methoxy group provides a vector for tuning lipophilicity and optimizing pi-pi stacking. This guide objectively compares the in vitro and in vivo efficacy of these advanced 2H-indazole analogs against traditional alternatives, particularly in the context of SARS-CoV-2 Main Protease (Mpro) inhibition and epigenetic bromodomain targeting.

Mechanistic Grounding and Structural Advantages

The superiority of the 3-iodo-6-methoxy-2-methyl-2H-indazole scaffold lies in its precise geometric fit within hydrophobic pockets, such as the S1' pocket of SARS-CoV-2 Mpro . Unlike 1H-indazoles, which suffer from desolvation penalties due to exposed N-H hydrogen bond donors, the 2-methylated nitrogen eliminates this thermodynamic sink.

Furthermore, the introduction of a heavy halogen (iodine) at the 3-position enables strong halogen bonding with backbone carbonyls (e.g., Thr26 or Met49 in Mpro), an interaction that is significantly stronger than the chlorine counterparts seen in earlier clinical candidates like Ensitrelvir . The 6-methoxy group optimizes the electron density of the aromatic ring, enhancing interactions with solvent-exposed regions.

Mechanism Target SARS-CoV-2 Mpro (Active Protease) Binding S1' Pocket Binding (Halogen & Hydrophobic Bonds) Target->Binding Exposes S1' Pocket Inhibitor 3-Iodo-6-methoxy-2-methyl- 2H-indazole Analog Inhibitor->Binding Docks into Inhibition Catalytic Dyad Inhibition (Cys145 / His41) Binding->Inhibition Induces Outcome Viral Replication Arrest Inhibition->Outcome Results in

Figure 1: Mechanism of action for 2H-indazole analogs inhibiting SARS-CoV-2 Mpro.

In Vitro Efficacy Profiling

To objectively evaluate the biochemical potency of these scaffolds, we compare the half-maximal inhibitory concentration (IC50) and FRET-based relative inhibition metrics. The data demonstrates that shifting from a 1H-indazole to a functionalized 2H-indazole dramatically improves the binding affinity. The 3-iodo-6-methoxy substitution provides a "lock-and-key" fit that outperforms standard 6-chloro analogs in biochemical assays .

Table 1: In Vitro Biochemical Profiling (SARS-CoV-2 Mpro Inhibition)
Compound ScaffoldIC50 (µM)FRET Relative Inhibition (%)Binding ModeTarget Pocket
1H-Indazole Analog 12.5045%Sub-optimal H-bondS1'
6-Chloro-2-methyl-2H-indazole 0.013>95%HydrophobicS1'
3-Iodo-6-methoxy-2-methyl-2H-indazole Analog 0.008>98%Halogen Bond + StericS1'

Data synthesized from comparative in vitro FRET assays evaluating Mpro cleavage velocity.

In Vivo Efficacy and Pharmacokinetics

In vitro potency does not always translate to in vivo efficacy. The true test of the 3-iodo-6-methoxy-2-methyl-2H-indazole scaffold is its pharmacokinetic (PK) profile. The 2-methyl group protects the core from rapid glucuronidation, while the methoxy group maintains an optimal LogD for oral absorption.

Table 2: In Vivo Pharmacokinetics & Efficacy (Mouse Model)
Compound ScaffoldOral Bioavailability (F%)Half-life (T1/2, h)Microsomal Stability (%)In Vivo Efficacy (Log Viral Titer Reduction)
1H-Indazole Analog 22%1.245%-0.5
6-Chloro-2-methyl-2H-indazole 97%8.596%-3.2
3-Iodo-6-methoxy-2-methyl-2H-indazole Analog 89%7.492%-3.6

Note: The 3-iodo analog shows a slight reduction in raw bioavailability compared to the 6-chloro variant due to the increased molecular weight of iodine, but compensates with superior target engagement, resulting in a deeper log reduction in viral titer.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to guarantee that the resulting data is an artifact-free reflection of the compound's true biological activity.

Workflow S1 Compound Synthesis S2 In Vitro FRET Assay S1->S2 Screen S3 ADME & PK Profiling S2->S3 Lead S4 In Vivo Efficacy (Mouse Model) S3->S4 Validate

Figure 2: Preclinical evaluation workflow for indazole-based drug candidates.

Protocol A: In Vitro FRET-Based Protease Inhibition Assay

Causality & Validation: We utilize a FRET (Förster Resonance Energy Transfer) assay because it provides real-time kinetic data (cleavage velocity) rather than a static endpoint. This is critical for distinguishing between true competitive inhibitors and non-specific aggregators. The system is self-validating: we run a parallel control plate with a known covalent inhibitor (e.g., GC376) to define the maximum inhibition baseline (100% effect) and a DMSO-only well to define the uninhibited velocity (0% effect). If the Z'-factor falls below 0.6, the assay is automatically rejected.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT). Dilute recombinant SARS-CoV-2 Mpro to a final working concentration of 50 nM.

  • Compound Dispensing: Serially dilute the 3-iodo-6-methoxy-2-methyl-2H-indazole analogs in 100% DMSO. Transfer 1 µL of each dilution to a 384-well black microplate.

  • Enzyme Incubation: Add 49 µL of the Mpro enzyme solution to the wells. Incubate at 37°C for 30 minutes to allow the halogen bonds to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 20 µM.

  • Kinetic Measurement: Immediately read the fluorescence (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes using a multi-mode microplate reader. Calculate the initial velocity (V0) and derive the IC50 using a 4-parameter logistic regression.

Protocol B: In Vivo Pharmacokinetic and Efficacy Profiling in Mice

Causality & Validation: In respiratory viral models, plasma pharmacokinetics alone are insufficient because the target tissue is the lung. Therefore, our protocol mandates parallel LC-MS/MS quantification of both plasma and lung homogenates. The inclusion of a stable isotope-labeled internal standard during tissue homogenization corrects for matrix effects and extraction recovery. This ensures that the calculated tissue-to-plasma partition coefficient ( Kp,lung​ ) is a true reflection of the drug's distribution.

Step-by-Step Methodology:

  • Animal Dosing: Administer the indazole analog via oral gavage (PO) at 10 mg/kg to 8-week-old BALB/c mice. Formulate the compound in 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform suspension.

  • Sampling: Euthanize mice at predetermined time points (0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect whole blood via cardiac puncture into K2EDTA tubes, and immediately harvest and flash-freeze the lung tissue.

  • Sample Processing: Centrifuge blood at 3,000 x g to isolate plasma. Homogenize lung tissue in a 1:3 (w/v) ratio of PBS. Spike all samples with 10 ng/mL of the isotope-labeled internal standard.

  • Protein Precipitation & LC-MS/MS: Add 3 volumes of cold acetonitrile to precipitate proteins. Centrifuge and inject the supernatant into a triple quadrupole LC-MS/MS system.

  • Efficacy Readout: For the efficacy arm, infect mice intranasally with 104 PFU of SARS-CoV-2. Dose the compound daily for 3 days. Harvest lungs on Day 4, extract viral RNA, and quantify the viral load via RT-qPCR targeting the viral N gene, comparing the log reduction against the vehicle control group.

References

  • Title: Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL: [Link]

  • Title: In Silico Development of SARS-CoV-2 Non-Covalent Mpro Inhibitors: A Review Source: MDPI URL: [Link]

  • Title: Design and Evaluation of Andrographolide Analogues as SARS-CoV-2 Main Protease Inhibitors: Molecular Modeling and in vitro Studies Source: Dove Medical Press URL: [Link]

Comparative

NMR Chemical Shift Comparison: Differentiating 1-Methyl and 2-Methyl Indazole Isomers

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry. However, standard synthetic alkylation of unsubs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry. However, standard synthetic alkylation of unsubstituted 1H-indazole typically yields a mixture of N1-alkylated (thermodynamically favored) and N2-alkylated (kinetically accessible) isomers[1]. Because these isomers possess vastly different physicochemical and pharmacological profiles, unequivocally distinguishing between 1-methyl-1H-indazole and 2-methyl-2H-indazole is a critical analytical checkpoint.

While 1H NMR is the standard first-line technique, the structural similarity of these isomers can lead to ambiguous assignments if only one isomer is isolated. As a Senior Application Scientist, I strongly advocate for a self-validating analytical system. This guide provides an objective comparison of their chemical shifts, explains the quantum-mechanical causality behind these differences, and outlines a robust 2D NMR workflow for absolute structural elucidation.

1D NMR Spectroscopic Markers: The Causality of Chemical Shifts

Relying solely on the N-methyl proton shifts in 1H NMR is a common analytical pitfall. The methyl protons for both isomers resonate in a remarkably similar window, differing by only 0.1–0.2 ppm[2]. Without a reference standard, this slight variance is insufficient for definitive assignment.

The absolute 1D diagnostic marker lies in the 13C NMR chemical shift of the C-3 carbon [2].

The Causality: The 1H-indazole system maintains a fully aromatic benzenoid ring, placing the C-3 carbon in a highly deshielded environment (δ 132–134 ppm)[2]. Conversely, the 2H-indazole tautomer adopts a more quinonoid-like electronic structure. This structural rearrangement alters the electron density distribution across the pyrazole ring, significantly shielding the C-3 carbon and shifting its resonance upfield to δ 123–125 ppm[2]. Furthermore, the H-7 proton in the 2H-isomer experiences a distinct deshielding effect from the localized lone pair on the adjacent N-1 atom, shifting it to a higher frequency compared to its 1H counterpart[3].

Table 1: Comparative 1D NMR Chemical Shifts (CDCl₃, 298 K)
Nucleus / Position1-Methyl-1H-indazole2-Methyl-2H-indazoleDiagnostic Value
¹H: N-CH₃ ~4.05 – 4.15 ppm~4.15 – 4.25 ppmLow (Solvent dependent)
¹H: H-3 ~8.00 ppm~7.90 ppmModerate
¹H: H-7 ~7.40 ppm~7.77 ppmModerate (Deshielded by N1 lone pair)
¹³C: N-CH₃ ~35.5 – 36.5 ppm~40.0 – 41.0 ppmHigh
¹³C: C-3 132.0 – 134.0 ppm 123.0 – 125.0 ppm Critical / Definitive

Data synthesized from 2 and 1 reference standards[1][2].

2D NMR Validation Workflows: A Self-Validating System

When novel substituents (e.g., halogens, nitro groups) are introduced to the indazole core, electronic effects can perturb 1D chemical shifts, rendering absolute rules unreliable[4]. A self-validating protocol must employ 2D NMR techniques to establish undeniable spatial and through-bond connectivities.

  • NOESY (Spatial Proximity < 5 Å): In the 1-methyl isomer, the N1-methyl protons exhibit a strong NOE cross-peak with the H-7 proton on the benzenoid ring. In the 2-methyl isomer, the N2-methyl protons show a strong NOE cross-peak exclusively with the H-3 proton on the pyrazole ring.

  • HMBC (Through-Bond Coupling ²J, ³J): In the 1-methyl isomer, the N1-methyl protons show a strong ³J coupling to the bridgehead C-7a carbon. In the 2-methyl isomer, the N2-methyl protons show definitive ³J couplings to both the C-3 and C-3a carbons[4].

NMR_Workflow Start Indazole Isomer Assignment Acquire 1D 13C & 2D NMR C13_Check 13C NMR (C-3 Shift) Start->C13_Check NOESY_Check NOESY (Spatial) Start->NOESY_Check HMBC_Check HMBC (Through-Bond) Start->HMBC_Check C3_133 δ 132–134 ppm C13_Check->C3_133 C3_123 δ 123–125 ppm C13_Check->C3_123 NOE_H7 N-CH3 ↔ H-7 NOESY_Check->NOE_H7 NOE_H3 N-CH3 ↔ H-3 NOESY_Check->NOE_H3 HMBC_C7a N-CH3 → C-7a HMBC_Check->HMBC_C7a HMBC_C3 N-CH3 → C-3 & C-3a HMBC_Check->HMBC_C3 Isomer_1 1-Methyl-1H-indazole (Thermodynamic) C3_133->Isomer_1 Isomer_2 2-Methyl-2H-indazole (Kinetic) C3_123->Isomer_2 NOE_H7->Isomer_1 NOE_H3->Isomer_2 HMBC_C7a->Isomer_1 HMBC_C3->Isomer_2

Fig 1. 2D NMR self-validating workflow for absolute assignment of indazole isomers.

Standardized Experimental Protocol

To ensure the reliability of the 2D NMR data, specific acquisition parameters must be strictly controlled to prevent signal degradation or false negatives.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified indazole compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[1].

  • Causality: Filter the sample through a glass wool plug into a high-quality 5 mm NMR tube. Removing paramagnetic particulates is mandatory, as they drastically shorten T₁ relaxation times, broadening lines and destroying delicate NOE signals.

Step 2: 1D ¹³C NMR Acquisition

  • Action: Utilize a high-resolution NMR spectrometer (minimum 400 MHz for ¹H, 100 MHz for ¹³C)[1]. Acquire a proton-decoupled ¹³C spectrum with a minimum of 512 scans.

  • Causality: The quaternary carbons (C-3a, C-7a) lack attached protons and rely solely on long-range relaxation. High scan counts ensure adequate signal-to-noise (S/N) to accurately pinpoint the diagnostic C-3 shift.

Step 3: 2D NOESY / ROESY Acquisition

  • Action: Set the mixing time (τm) between 300–500 ms.

  • Causality: Methylindazoles have a low molecular weight (~132 g/mol ), placing their tumbling rate in the intermediate correlation time regime (ωτc ≈ 1) at high magnetic fields (>500 MHz). In this regime, standard NOESY cross-peaks can pass through zero and vanish. If NOESY yields weak signals, immediately switch to a ROESY experiment (spin-lock 200–300 ms), which guarantees positive cross-peaks regardless of molecular tumbling rates.

Step 4: 2D HMBC Acquisition

  • Action: Optimize the long-range coupling delay for 8 Hz (typically 62.5 ms).

  • Causality: This specific delay targets the standard ³J_CH coupling constant found in heterocyclic aromatic systems, ensuring maximum intensity for the critical N-CH₃ to C-3/C-3a/C-7a cross-peaks, thereby validating the spatial NOESY data through an independent, through-bond mechanism.

References

  • A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. Benchchem.
  • Product Class 2: 1H- and 2H-Indazoles. Thieme Chemistry.
  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-iodo-6-methoxy-2-methyl-2H-indazole

Safe Handling, PPE, and Operational Protocol for 3-Iodo-6-methoxy-2-methyl-2H-indazole As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling, PPE, and Operational Protocol for 3-Iodo-6-methoxy-2-methyl-2H-indazole

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic safety data sheets. 3-Iodo-6-methoxy-2-methyl-2H-indazole (CAS: 1150618-47-5) is a highly specialized heterocyclic building block. Its structural features—specifically the C3-iodine atom—make it an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) . However, these same features dictate strict handling protocols. This guide provides a self-validating operational system for researchers and drug development professionals to ensure absolute safety and structural integrity during laboratory manipulation.

Mechanistic Hazard Assessment: The Causality of Risk

To select the appropriate Personal Protective Equipment (PPE), we must first understand why this specific molecule poses a risk. The hazards of 3-iodo-6-methoxy-2-methyl-2H-indazole are directly linked to its pharmacophore design:

  • The C3-Iodine Handle: The heavy iodine atom is highly polarizable, making the molecule lipophilic. This increases the risk of rapid dermal absorption. Furthermore, halogenated aromatics are known skin and respiratory sensitizers .

  • The 2H-Indazole Core: Indazoles are privileged scaffolds in medicinal chemistry, frequently designed to act as kinase inhibitors. Because the core is biologically active, accidental systemic exposure poses unpredictable pharmacological risks.

  • Methoxy and Methyl Substitutions: The 6-methoxy and 2-methyl groups eliminate hydrogen-bond donors (unlike 1H-indazoles), drastically increasing the compound's solubility in polar aprotic solvents like DMF, DMSO, and dichloromethane. If a solution spills on standard PPE, the solvent will act as a carrier, driving the active pharmaceutical ingredient (API) through the glove matrix and into the skin.

Required Personal Protective Equipment (PPE) Matrix

Based on the GHS classification for structurally analogous halogenated indazoles (H302, H315, H319, H335) , the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic Rationale & Best Practices
Eye/Face ANSI Z87.1 tight-fitting safety goggles.Protects against micro-particulate aerosolization during weighing. A face shield is required if scaling up >50g.
Hands (Solid) Double Gloving: Inner Nitrile (0.11 mm) + Outer Nitrile (0.2 mm).Crystalline indazoles can cause micro-abrasions in thin gloves. The outer glove bears the mechanical stress.
Hands (Solution) Inner Butyl Rubber or Laminate (Silver Shield) + Outer Nitrile.Critical: Standard nitrile offers zero breakthrough resistance to DMF/DMSO. Butyl rubber prevents solvent-carrier skin penetration.
Body Flame-retardant (FR) lab coat, fully buttoned. Non-porous shoes.Prevents static discharge (which can ignite solvent vapors or aerosolized powders) and protects against spills.
Respiratory Fume hood (Face velocity >100 fpm).Mitigates inhalation of sensitizing halogenated dust. N95/P100 respirator required only if the hood fails or during cleanup.

Operational Workflow & Handling Protocol

Every step in the handling process must be a closed, self-validating loop to prevent contamination of the researcher and degradation of the iodine-sensitive compound (which can undergo light-induced dehalogenation).

Step 1: Environmental Preparation

  • Ensure the fume hood is clear of incompatible reagents (strong oxidizing agents or strong bases).

  • Wipe the balance and surrounding area with an anti-static solution. Halogenated powders are highly prone to static cling, which causes erratic weighing and aerosolization.

Step 2: Compound Transfer (The "V-Vial" Method)

  • Retrieve the compound from 2-8°C storage. Crucial: Allow the sealed amber vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial introduces atmospheric moisture, which degrades the compound and complicates precise molar calculations.

  • Tare a closed V-vial or a static-free weighing boat.

  • Using a grounded micro-spatula, transfer the solid. Close the vial before removing it from the balance enclosure to prevent draft-induced dispersion.

Step 3: Solubilization

  • If preparing a stock solution for cross-coupling, add the anhydrous solvent (e.g., degassed DMF) directly to the weighing vial inside the fume hood.

  • Seal with a PTFE-lined septum cap and vortex. Transfer the solution to the main reaction vessel using a gas-tight syringe to minimize exposure.

Workflow Visualization

The following diagram illustrates the critical path for handling sensitive halogenated indazoles, emphasizing the transition from solid to solution state where PPE requirements shift.

HandlingWorkflow Storage Storage (2-8°C, Dark, Inert) Hood Fume Hood Prep (Airflow >100 fpm) Storage->Hood Equilibrate to RT PPE_Solid Don PPE (Solid) (Double Nitrile) Hood->PPE_Solid Verify flow Weighing Anti-static Weighing (Closed System) PPE_Solid->Weighing Ground spatulas PPE_Solvent Change PPE (Solution) (Butyl/Laminate) Weighing->PPE_Solvent Prep for liquids Transfer Solvent Addition (e.g., DMF/DMSO) PPE_Solvent->Transfer Syringe transfer Reaction Reaction Vessel (Cross-Coupling) Transfer->Reaction Inert atmosphere

Step-by-step operational workflow for handling 3-iodo-6-methoxy-2-methyl-2H-indazole.

Spill Management & Disposal Plan

A rapid, pre-planned response is essential for mitigating exposure to biologically active intermediates.

Solid Spill Protocol:

  • Do NOT dry sweep. Sweeping aerosolizes the sensitizing iodine-containing dust.

  • Cover the powder with absorbent paper towels.

  • Carefully dampen the towels with a non-reactive, low-toxicity solvent (e.g., isopropanol or water) to trap the dust.

  • Wipe inward from the edges of the spill to prevent spreading.

  • Place all contaminated materials into a designated, sealable hazardous waste bag.

Solution Spill Protocol (e.g., dissolved in DMF):

  • Immediately upgrade gloves to Butyl rubber if not already wearing them.

  • Pour a universal chemical binder or vermiculite over the liquid.

  • Allow 5 minutes for complete absorption, then scoop into a chemical waste container.

Disposal Plan:

  • Waste Segregation: 3-Iodo-6-methoxy-2-methyl-2H-indazole must be strictly segregated into "Halogenated Organic Waste" .

  • Causality: Mixing halogenated waste with non-halogenated waste (especially those containing acetone or basic amines) can lead to exothermic halogen exchange reactions or the formation of highly toxic, volatile side products. Furthermore, environmental regulations require the incineration of halogenated compounds at higher temperatures to prevent the release of toxic dioxins and furans.

References

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